3-Hydroxylicochalcone A
Description
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-[3,4-dihydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O5/c1-5-21(2,3)16-12-14(20(26-4)19(25)18(16)24)8-11-17(23)13-6-9-15(22)10-7-13/h5-12,22,24-25H,1H2,2-4H3/b11-8+ |
InChI Key |
WECAUVIWKBEGRA-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C(=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)O |
Canonical SMILES |
CC(C)(C=C)C1=C(C(=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxychalcone
Disclaimer: The compound "3-Hydroxylicochalcone A" is not a standard chemical name found in the scientific literature. This guide pertains to the synthesis and characterization of a plausible and well-documented structural analog, (E)-1-phenyl-3-(3-hydroxyphenyl)prop-2-en-1-one , commonly known as 3-Hydroxychalcone . This compound fits the requested nomenclature and serves as a representative model for this class of molecules.
Introduction
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are abundant in nature and serve as precursors for other flavonoids. 3-Hydroxychalcone (C₁₅H₁₂O₂) is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive overview of its synthesis via the Claisen-Schmidt condensation and its structural characterization using modern analytical techniques.
Synthesis Pathway
The synthesis of 3-Hydroxychalcone is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol condensation of acetophenone with 3-hydroxybenzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone structure.[1][2]
References
Isolating 3-Hydroxylicochalcone A: A Technical Guide for Researchers
An In-depth Overview of Plant Sources, Extraction Protocols, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 3-Hydroxylicochalcone A, a bioactive flavonoid, from its natural plant sources. This document details the primary plant origins, outlines robust experimental protocols for extraction and purification, presents quantitative data for comparative analysis, and provides spectroscopic data for characterization. Furthermore, a key signaling pathway influenced by related chalcones is illustrated to provide context for its potential pharmacological applications.
Introduction to this compound
This compound is a retrochalcone, a specific type of flavonoid, that has garnered interest within the scientific community for its potential therapeutic properties. Found primarily in the roots of certain members of the Glycyrrhiza genus, this compound, alongside its close analogue licochalcone A, is investigated for its anti-inflammatory, anti-bacterial, and anti-tumor activities. This guide focuses on the practical aspects of isolating this valuable natural product for research and development purposes.
Plant Sources
The principal plant source for the isolation of this compound is Glycyrrhiza inflata, one of the three main species of licorice. While other species of licorice, such as Glycyrrhiza glabra and Glycyrrhiza uralensis, are rich in other flavonoids, Glycyrrhiza inflata is particularly distinguished by its significant content of licochalcones, including this compound. Additionally, this compound has been identified in soybean (Glycine max), offering an alternative botanical source.
Experimental Protocols for Isolation
The isolation of this compound from plant material is a multi-step process involving extraction followed by purification. The following protocols are based on established methodologies for isolating chalcones from Glycyrrhiza species.
Extraction
Objective: To extract a crude mixture of compounds, including this compound, from the dried plant material.
Protocol: Ethanol Extraction
-
Preparation of Plant Material: The roots of Glycyrrhiza inflata are dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is macerated in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). The mixture is then subjected to sonication for 30 minutes to enhance extraction efficiency.
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
Objective: To isolate this compound from the crude extract using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for separating chalcones from licorice extracts.
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Preparation of Two-Phase Solvent System: A two-phase solvent system is prepared by mixing n-hexane, chloroform, methanol, and water. A common ratio for the separation of related licochalcones is 5:6:3:2 (v/v/v/v). The mixture is thoroughly shaken and allowed to equilibrate until two distinct phases are formed. The upper and lower phases are then separated for use.
-
HSCCC Instrument Setup: The HSCCC coil is first entirely filled with the stationary phase (typically the upper phase). The apparatus is then rotated at a specific speed, commonly around 800 rpm.
-
Sample Injection: The crude extract is dissolved in a small volume of the two-phase solvent system and injected into the HSCCC instrument.
-
Elution and Fraction Collection: The mobile phase (typically the lower phase) is pumped through the coil at a defined flow rate (e.g., 1.8 mL/min). The effluent is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.
-
Analysis of Fractions: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Fractions containing the target compound are pooled and may be subjected to a second purification step, such as preparative HPLC, to achieve high purity.
Quantitative Data
The yield and purity of isolated chalcones can vary depending on the plant source and the isolation method employed. The following table summarizes representative quantitative data for the isolation of licochalcone A, a closely related compound, which can serve as a benchmark for the isolation of this compound.
| Parameter | High-Speed Counter-Current Chromatography (HSCCC) |
| Plant Source | Glycyrrhiza inflata |
| Starting Material | 70 mg of crude ethanol extract |
| Solvent System | n-hexane-chloroform-methanol-water (5:6:3:2, v/v) |
| Yield of Licochalcone A | 8 mg (11.4% w/w from crude extract) |
| Purity of Licochalcone A | 99.1% (determined by HPLC) |
Characterization of this compound
Once isolated, the structure and purity of this compound are confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated compound. The following are representative chemical shifts for chalcone structures.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Chalcones
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) |
| H-α | ~7.4 | C-α | ~122 |
| H-β | ~7.8 | C-β | ~145 |
| Aromatic Protons | 6.5 - 8.0 | Aromatic Carbons | 115 - 165 |
| Hydroxyl Protons | Variable | Carbonyl Carbon | ~192 |
Note: Specific assignments for this compound should be confirmed by 2D NMR experiments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound, further confirming its identity. For hydroxychalcones, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques. The fragmentation pattern can provide information about the substitution on the aromatic rings.
Visualization of Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Glycyrrhiza inflata.
Spectroscopic Scrutiny of 3-Hydroxylicochalcone A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Analysis
The structural elucidation of chalcones relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the expected and observed spectral data for hydroxy-substituted chalcones, providing a robust framework for the analysis of 3-Hydroxylicochalcone A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data of Representative Hydroxychalcones
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| H-α | 7.15 - 8.23 | d | 15.0 - 16.1 |
| H-β | 7.45 - 8.07 | d | 15.0 - 16.1 |
| Aromatic-H | 6.80 - 8.10 | m, d, dd | 7.0 - 9.0 |
| Phenolic-OH | 10.41 - 13.23 | s (br) | - |
Note: Data compiled from representative hydroxychalcones.[1]
Table 2: ¹³C NMR Spectroscopic Data of Representative Hydroxychalcones
| Carbon | Chemical Shift (δ, ppm) Range |
| C=O | 186.6 - 196.8 |
| C-α | 116.1 - 128.1 |
| C-β | 136.9 - 145.4 |
| Aromatic C | 110.6 - 158.7 |
| Aromatic C-OH | 163.5 - 163.6 |
Note: Data compiled from representative hydroxychalcones.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Table 3: Mass Spectrometry Fragmentation Data of Representative Hydroxychalcones
| Ion | m/z (relative abundance) | Fragmentation Pathway |
| [M+H]⁺ | 225 (base peak) | Protonated molecule |
| [M-H]⁻ | 223 (base peak) | Deprotonated molecule |
| [M+H-H₂O]⁺ | 207 | Loss of a water molecule |
| [M+H-CO]⁺ | 197 | Loss of carbon monoxide |
| [M-H-CO]⁻ | 195 | Loss of carbon monoxide |
Note: Data for 3'-hydroxychalcone.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data of Representative Hydroxychalcones
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| O-H (phenolic) | 3200 - 3550 | Strong, Broad |
| C-H (aromatic) | 3010 - 3100 | Medium |
| C=O (α,β-unsaturated ketone) | 1635 - 1660 | Strong |
| C=C (alkene) | 1580 - 1625 | Medium to Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (phenol) | 1150 - 1250 | Strong |
Note: Data compiled from representative hydroxychalcones.[1][4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified chalcone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the purified chalcone at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
ESI-MS (Positive and Negative Ion Modes):
-
Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Capillary voltage: 3-5 kV.
-
Nebulizing gas (N₂): Flow rate and pressure optimized for stable spray.
-
Drying gas (N₂): Temperature set to 250-350 °C.
-
Mass range: m/z 50-500.
-
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen).
-
Analyze the resulting product ions in the second mass analyzer.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Grind 1-2 mg of the dry chalcone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Signaling Pathways
Chalcones have been shown to modulate various signaling pathways implicated in cellular processes such as inflammation and cell survival. The PI3K/Akt and NF-κB pathways are key targets.[3]
Caption: Putative signaling pathway modulated by this compound, targeting PI3K/Akt and NF-κB.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and detailed spectroscopic characterization of various hydroxy-functionalized fluorescent chalcones: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Licochalcone A: Physicochemical Properties, Biological Activities, and Experimental Protocols
A Note on Nomenclature: The compound "3-Hydroxylicochalcone A" is not a recognized chemical entity in the scientific literature. This guide provides a comprehensive overview of Licochalcone A, a closely related and extensively studied chalconoid of significant interest to researchers in drug discovery and development.
Licochalcone A is a prominent chalcone found in the roots of licorice plants (Glycyrrhiza species), notably Glycyrrhiza inflata and Glycyrrhiza glabra.[1][2][3] It has garnered substantial attention for its diverse pharmacological activities, making it a valuable lead compound in medicinal chemistry. This technical guide offers an in-depth exploration of its physical and chemical properties, biological functions, and relevant experimental methodologies.
Physicochemical Properties
Licochalcone A is a yellow crystalline powder.[4] Its core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][5] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-3-[4-hydroxy-2-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | [3] |
| Molecular Formula | C₂₁H₂₂O₄ | [1][6][7] |
| Molecular Weight | 338.4 g/mol | [6][7] |
| CAS Number | 58749-22-7 | [6][7] |
| Appearance | Yellow acicular crystals or powder | [4] |
| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, DMSO, ether, and chloroform.[4][7] | [4][7] |
| UV Absorption (λmax) | 212, 252, 315, 377 nm | [7] |
Biological Activities and Signaling Pathways
Licochalcone A exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2][4]
2.1. Anti-inflammatory Activity: Licochalcone A exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), thereby reducing inflammation.[3] Furthermore, it can inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[6][8]
2.2. Anticancer Activity: The anticancer properties of Licochalcone A are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[1][7][9] It has been reported to inhibit the phosphatidylinositol-3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway, a critical regulator of cell growth and survival.[6]
2.3. Antioxidant Activity: Licochalcone A demonstrates antioxidant properties by scavenging free radicals and upregulating the expression of antioxidant enzymes through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6]
2.4. Antimicrobial Activity: This chalcone has shown efficacy against a range of microorganisms, including bacteria and parasites.[1][7]
Below is a diagram illustrating the key signaling pathways modulated by Licochalcone A.
Experimental Protocols
The following sections outline general methodologies for the synthesis and characterization of chalcones, which are applicable to Licochalcone A and its derivatives.
3.1. General Synthesis of Chalcones via Claisen-Schmidt Condensation:
The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones.[10][11][12] It involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
While stirring, slowly add the aqueous NaOH or KOH solution dropwise.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Collect the precipitated chalcone by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
3.2. Characterization Techniques:
The synthesized chalcones are typically characterized using a combination of spectroscopic and analytical techniques.
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) of the enone system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
This guide provides a foundational understanding of Licochalcone A for researchers. Further investigation into its diverse biological activities and the development of optimized synthetic protocols will continue to be areas of active research.
References
- 1. Licochalcone A - Wikipedia [en.wikipedia.org]
- 2. Biological Effects of Licochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licochalcone A | 58749-22-7 | Benchchem [benchchem.com]
- 4. Licochalcone A(58749-22-7) [ccplantextract.com]
- 5. researchgate.net [researchgate.net]
- 6. Licochalcone A | C21H22O4 | CID 5318998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Licochalcone A [chenlvherbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. periodicos.ufms.br [periodicos.ufms.br]
Navigating the Preclinical Path of 3-Hydroxylicochalcone A: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxylicochalcone A, a chalcone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful preclinical and clinical development. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering crucial data for formulation development, analytical method validation, and predicting its in vivo behavior. This document summarizes available data, details essential experimental protocols, and visualizes key cellular pathways potentially modulated by this compound.
Core Data Summary
Quantitative data on the solubility and stability of this compound is not extensively available in the public domain. The following tables present data for structurally related chalcones to provide a foundational understanding and comparative reference.
Table 1: Solubility of Structurally Related Chalcones
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Unsubstituted Chalcone Dibromide | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | N/A |
| 4'-Hydroxychalcone | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.08 mg/mL | N/A |
| Various Substituted Chalcones | Ethanol | Elevated | Soluble (for recrystallization) | N/A |
Note: This data is for related compounds and should be used as a directional guide. Experimental determination of the solubility of this compound is highly recommended.
Table 2: Stability of Phenolic Compounds under Stress Conditions
| Compound Family | Stress Condition | Key Observations | Reference |
| Phenolic Compounds | Elevated Temperature (70°C) | Some compounds, including certain flavonoids, were found to be unstable. | N/A |
| Phenolic Compounds | pH | More stable under acidic pH conditions. | N/A |
| Licochalcone A | Not Specified | Has been the subject of numerous stability and bioactivity studies, indicating a degree of stability required for experimental evaluation. | N/A |
Note: This table provides general stability characteristics of phenolic compounds. Specific stability-indicating studies for this compound are necessary.
Experimental Protocols
Determination of Aqueous and Solvent Solubility (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Materials:
-
This compound (crystalline powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
After reaching equilibrium, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered through a 0.22 µm syringe filter or centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) and the supernatant collected.
-
Quantify the concentration of this compound in the clear supernatant using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent and temperature.
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
Basic Conditions: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutral Conditions: Dissolve this compound in purified water and reflux or incubate at a controlled temperature.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the extent of degradation and identify any degradation products.
2. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Protect the solution from light and incubate at room temperature for a defined period.
-
Analysis: Analyze samples by HPLC at various time points to monitor degradation.
3. Thermal Degradation:
-
Procedure: Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
4. Photolytic Degradation:
-
Procedure: Expose a solution of this compound and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze both the light-exposed and control samples by HPLC.
Analytical Method: A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact this compound from all potential degradation products, process impurities, and excipients. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at the λmax of this compound.
Visualizations: Signaling Pathways and Experimental Workflows
Based on studies of the closely related compound, Licochalcone A, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Proposed modulation of NF-κB and Nrf2 pathways by this compound.
Caption: General experimental workflow for solubility and stability testing.
Conclusion
While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework for its investigation. The detailed protocols for solubility and stability assessment, based on established methodologies for chalcones and phenolic compounds, offer a clear path for researchers to generate the necessary data for drug development. Furthermore, the potential modulation of critical signaling pathways, such as PI3K/Akt/mTOR, NF-κB, and Nrf2, highlights the therapeutic promise of this compound and underscores the importance of further research into its mechanism of action. The systematic approach outlined herein will be instrumental in advancing this compound through the preclinical development pipeline.
The Core Mechanism of Action of 3-Hydroxylicochalcone A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxylicochalcone A, a specialized chalcone derived from licorice species, is emerging as a compound of significant interest in pharmacological research. Its diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects, are attributed to its ability to modulate multiple key cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.
I. Anti-Inflammatory and Immunomodulatory Effects
This compound exerts potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. Its mechanism primarily involves the inhibition of pro-inflammatory mediators and the modulation of immune cell function.
A. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress this pathway through several mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[1]
-
Suppression of p65 Nuclear Translocation: This cytoplasmic sequestration effectively blocks the transcriptional activity of NF-κB, leading to a downregulation of pro-inflammatory genes.[1]
-
Reduced Expression of Pro-inflammatory Cytokines and Enzymes: Consequently, the production of key inflammatory mediators such as TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) is significantly diminished.[2][3]
B. Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cellular responses to external stimuli, including inflammation. This compound modulates MAPK signaling, although the effects can be cell-type specific:
-
Inhibition of p38 MAPK and ERK1/2 Phosphorylation: In many inflammatory models, this compound has been observed to decrease the phosphorylation and activation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK) 1/2.[4] This inhibition contributes to the suppression of inflammatory responses.
-
Context-Dependent JNK Activation: The effect on c-Jun N-terminal Kinase (JNK) appears to be more variable, with some studies reporting activation, suggesting a complex regulatory role.
C. Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical defense mechanism against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage associated with inflammation.[2]
D. Inhibition of Ion Channels in T-Lymphocytes
Recent studies have highlighted the role of this compound in modulating ion channels in immune cells. It has been shown to inhibit ORAI1, Kv1.3, and KCa3.1 channels in T-lymphocytes, which are crucial for their activation and proliferation. This action contributes to its immunosuppressive effects.
Quantitative Data: Anti-Inflammatory Activity
| Compound | Target | Assay | Cell Line/Model | IC50 Value | Reference |
| Licochalcone A | ORAI1 Channel | Electrophysiology | Jurkat T-cells | 2.97 ± 1.217 µM | |
| Licochalcone A | Kv1.3 Channel | Electrophysiology | Jurkat T-cells | 0.83 ± 1.222 µM | |
| Licochalcone A | KCa3.1 Channel | Electrophysiology | Jurkat T-cells | 11.21 ± 1.07 µM |
II. Anticancer Activity
This compound demonstrates significant potential as an anticancer agent by inducing cell cycle arrest and apoptosis, and by inhibiting tumor cell proliferation and metastasis.
A. Induction of Cell Cycle Arrest
This compound can halt the progression of the cell cycle, primarily at the G1 or G2/M phase, depending on the cancer cell type.[5][6] This is achieved by:
-
Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): It reduces the expression of key cell cycle regulators such as Cyclin D1, Cyclin E, CDK2, and CDK4.[5][7]
-
Upregulation of CDK Inhibitors: An increase in the expression of CDK inhibitors like p21WAF1/CIP1 has been observed.[1]
B. Induction of Apoptosis
A primary mechanism of the anticancer activity of this compound is the induction of programmed cell death, or apoptosis. This is mediated through both intrinsic and extrinsic pathways:
-
Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS within cancer cells, leading to oxidative stress and triggering apoptotic signaling.[1]
-
Mitochondrial Pathway (Intrinsic): It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][6] This activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and cell death.[1][8]
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[1][5]
-
Death Receptor Pathway (Extrinsic): Activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway.[1]
C. Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes tumor cell survival and proliferation. This compound has been shown to inhibit the STAT3 signaling pathway, contributing to its anticancer effects.[6]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Licochalcone A | U2OS (Osteosarcoma) | MTT Assay | ~40 µM | [8] |
| Licochalcone A | HOS (Osteosarcoma) | MTT Assay | ~50 µM | [8] |
| Licochalcone A | 143B (Osteosarcoma) | MTT Assay | ~35 µM | [8] |
| Licochalcone A | MG-63 (Osteosarcoma) | MTT Assay | ~45 µM | [8] |
| Licochalcone A | SKOV3 (Ovarian Cancer) | CCK-8 Assay | ~20 µM | [6] |
III. Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various pathogens.
A. Antibacterial Action
The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death. It is particularly effective against Gram-positive bacteria.[9]
B. Antifungal and Antiviral Effects
While less extensively studied, this compound and related chalcones have also demonstrated antifungal and antiviral properties, suggesting a broader antimicrobial potential.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | Assay | MIC Value (µg/mL) | Reference |
| Licochalcone C | MSSA | Broth Microdilution | 12.5 | [9] |
| Licochalcone C | MRSA | Broth Microdilution | 12.5 | [9] |
| Licochalcone C | Helicobacter pylori | Broth Microdilution | 25 | [9] |
| Licochalcone C | Mycobacterium species | Broth Microdilution | 36.2–125 | [9] |
IV. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams (DOT Language)
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Therapeutic Potential of Hydroxychalcones: A Technical Guide to Their Biological Activities
Prefatory Note: This document provides an in-depth overview of the biological activities of hydroxychalcones, with a primary focus on Licochalcone A. Extensive literature searches did not yield specific data for a compound precisely named "3-Hydroxylicochalcone A." Therefore, this guide synthesizes the significant body of research available on the closely related and extensively studied Licochalcone A and other relevant hydroxychalcones to provide a valuable resource for researchers, scientists, and drug development professionals.
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. These compounds, found abundantly in plants, serve as precursors for all flavonoids and have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This guide explores the key therapeutic properties of hydroxychalcones, detailing their mechanisms of action, summarizing quantitative data, and outlining the experimental protocols used to elucidate these activities.
Anticancer Activity
Hydroxychalcones, particularly Licochalcone A (LCA), have demonstrated significant potential as anticancer agents. Their activity stems from multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Mechanisms of Action
Licochalcone A exerts its anticancer effects by targeting various molecular pathways. It has been shown to induce apoptosis in a range of cancer cells, including those of the bladder, ovaries, and nasopharynx. This programmed cell death is often initiated through the mitochondrial pathway. Furthermore, LCA can arrest the cell cycle, primarily at the G2/M phase, thereby inhibiting tumor cell proliferation. Key signaling pathways modulated by LCA include the p38/JNK/ERK, STAT3, and Akt pathways. For instance, in ovarian cancer cells, LCA has been found to inhibit the phosphorylation and expression of STAT3, a protein often hyperactivated in cancer.
Quantitative Data: Anticancer Efficacy
The cytotoxic effects of Licochalcone A and other hydroxychalcones have been quantified across numerous cancer cell lines, with IC50 values indicating their potency.
| Compound | Cancer Type | Cell Line(s) | IC50 Value (µM) | Reference |
| Licochalcone A | Bladder Cancer | T24, 5637 | 20 - 60 µg/mL | [1] |
| Ovarian Cancer | SKOV3 | ~10 - 25 µM | [2] | |
| Gastric Cancer | BGC-823 | 20 - 100 µg/mL | [1] | |
| Oral Cancer | HSC4, HN22 | 10 - 40 µg/mL | [1] | |
| Novel Chalcone Derivative | Liver Cancer | HepG2 | 0.9 µM | [3] |
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the STAT3 signaling pathway by Licochalcone A in cancer cells, a key mechanism for its anticancer activity.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Licochalcone A) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Hydroxychalcones have demonstrated potent anti-inflammatory properties, primarily by modulating the NF-κB and Nrf2 signaling pathways.
Mechanisms of Action
Licochalcone A mitigates inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[4][5] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. LCA can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of inflammatory genes.[1][3] Concurrently, Licochalcone A can activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses, which in turn can suppress inflammation.[1][5]
Quantitative Data: Anti-inflammatory Efficacy
The anti-inflammatory activity of various hydroxychalcones has been measured by their ability to inhibit key inflammatory markers.
| Compound | Model | Target/Marker | IC50 Value (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | LPS-activated BV-2 microglial cells | Nitric Oxide (NO) Production | 2.26 | [5] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | LPS-activated BV-2 microglial cells | Nitric Oxide (NO) Production | 1.10 | [5] |
| Unnamed Hydroxychalcone | Rat Neutrophils (fMLP/CB stimulated) | β-glucuronidase Release | 1.6 | [6] |
| Unnamed Hydroxychalcone | Rat Neutrophils (fMLP/CB stimulated) | Lysozyme Release | 1.4 | [6] |
| 2',5'-dialkoxychalcone | LPS-stimulated N9 microglial cells | Nitric Oxide (NO) Production | 0.7 | [6] |
Signaling Pathway Visualization
The diagram below depicts how Licochalcone A suppresses the NF-κB inflammatory pathway.
Experimental Protocol: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Antimicrobial Activity
Hydroxychalcones have shown promising activity against a range of microorganisms, including drug-resistant bacteria.
Mechanisms of Action
Licochalcone A is particularly effective against Gram-positive bacteria, including various Bacillus species.[7][8] The lipophilic nature of chalcones is thought to facilitate their interaction with and disruption of the bacterial cell membrane, leading to increased permeability and inhibition of bacterial growth.[9] Notably, the antibacterial activity of Licochalcone A is stable under high-salt conditions and is resistant to proteases, making it a potentially useful agent in food preservation.[7][8]
Quantitative Data: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Licochalcone A | Bacillus spp. | 2 - 3 | [7][8] |
| Licochalcone A | Bacillus subtilis | 3 | [7][8] |
| Licochalcone A | Gram-negative bacteria | > 50 | [7][8] |
| Sanjuanolide (a chalcone) | Staphylococcus aureus CMCC 26003 | 12.5 | [10] |
| Chalcone derivative 4c | Staphylococcus aureus CMCC 26003 | 12.5 | [10] |
Experimental Workflow Visualization
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the MIC of an antimicrobial agent.
-
Compound Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth + bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Antioxidant Activity
Hydroxychalcones possess antioxidant properties that help protect cells from damage caused by oxidative stress.
Mechanisms of Action
The antioxidant activity of chalcones like Licochalcone A involves multiple mechanisms. They can act via hydrogen atom transfer (HAT) or electron transfer (ET) to neutralize free radicals.[11][12] The presence and position of hydroxyl groups on the aromatic rings are crucial for this activity. Licochalcone A can also induce the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx1), further enhancing cellular defense against reactive oxygen species (ROS).[13]
Quantitative Data: Antioxidant Efficacy
The antioxidant capacity is often measured by the concentration required to scavenge 50% of free radicals (EC50).
| Compound | Assay | EC50 (µg/mL) | Reference |
| Licochalcone A | Cellular Antioxidant Activity (with PBS) | 46.29 ± 0.05 | [13] |
| Licochalcone A | Cellular Antioxidant Activity (without PBS) | 58.79 ± 0.05 | [13] |
Antioxidant Mechanism Visualization
This diagram illustrates the primary mechanisms by which chalcones exert their antioxidant effects.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the radical scavenging ability of a compound.
-
Reagent Preparation: A solution of DPPH radical in a solvent like methanol or ethanol is prepared. The solution has a deep violet color.
-
Sample Preparation: The test compound is dissolved and serially diluted to various concentrations.
-
Reaction: The test compound dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for about 30 minutes.
-
Measurement: Antioxidants in the sample donate a hydrogen atom to the DPPH radical, reducing it to DPPH-H, which is colorless or pale yellow. The change in color is measured as a decrease in absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH scavenging activity is calculated, and the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Conclusion
Hydroxychalcones, exemplified by the extensively studied Licochalcone A, represent a promising class of natural compounds with a broad spectrum of pharmacological activities. Their ability to modulate multiple key signaling pathways makes them attractive candidates for the development of novel therapeutics for cancer, inflammatory diseases, and microbial infections. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals seeking to explore the therapeutic potential of these versatile molecules. Future research should focus on structure-activity relationship studies to optimize potency and selectivity, as well as preclinical and clinical investigations to translate these promising in vitro findings into effective therapies.
References
- 1. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity Antihelicobacter | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic potential and action mechanisms of licochalcone B: a mini review [frontiersin.org]
- 5. Anti-Inflammatory Effects of Licochalcone A on IL-1β-Stimulated Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity Anticontusive | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 11. 3'-Methyl-3-hydroxy-chalcone | C16H14O2 | CID 154673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US3828030A - Chalcone derivatives and preparation thereof - Google Patents [patents.google.com]
- 13. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxylicochalcone A: A Literature Review and Background
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxylicochalcone A is a prenylated chalcone belonging to the flavonoid family. Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one backbone, are known for a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the known biological activities and mechanisms of action associated with the chalcone class, with a specific focus on the potential therapeutic applications of this compound. This document summarizes quantitative data for closely related compounds, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for research and development.
Chemical Properties
While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental chemical properties can be derived from its structure.
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₄ |
| Molecular Weight | 354.40 g/mol |
| IUPAC Name | (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one |
| Class | Chalcone, Flavonoid |
| Key Features | Prenyl group, Hydroxyl groups, α,β-unsaturated ketone system |
Biological Activities and Mechanisms of Action
Chalcones are well-documented as potent modulators of various cellular signaling pathways, contributing to their diverse biological effects. The primary activities of interest for chalcones like this compound include anti-inflammatory and antiparasitic actions.
Anti-inflammatory Activity
The anti-inflammatory effects of chalcones are largely attributed to their ability to suppress key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB is a pivotal transcription factor that governs the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate gene transcription. Many chalcones exert their anti-inflammatory effects by inhibiting this cascade, particularly the IKK-mediated degradation of IκBα.[1][2]
Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.
The MAPK family, including p38, JNK, and ERK, regulates cellular responses to a variety of external stimuli.[3][4] In the context of inflammation, these kinases activate downstream transcription factors like AP-1, which collaborate with NF-κB to amplify the inflammatory response. Chalcones have been shown to inhibit the phosphorylation, and thus the activation, of p38 and JNK, leading to a reduction in the production of inflammatory mediators.[5]
Caption: Chalcone-mediated modulation of the MAPK signaling pathway.
Antiparasitic Activity
Chalcones have demonstrated significant potential as antiparasitic agents, with activity reported against various protozoan parasites. While specific data for this compound is not widely published, the activities of its parent compound, Licochalcone A, provide a strong rationale for investigation.
Licochalcone A has shown potent activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania species. This activity suggests that its derivatives, including this compound, are promising candidates for antileishmanial drug discovery.
Table 1: In Vitro Antileishmanial Activity of Licochalcone A
| Target | Species | Stage | IC₅₀ (µM) |
| Licochalcone A | L. donovani | Promastigote | 0.6 - 1.2 |
| Licochalcone A | L. donovani | Amastigote | 0.1 - 0.4 |
| Licochalcone A | L. major | Promastigote | ~5.6 |
Note: Data is compiled from various sources for the parent compound Licochalcone A and serves as an illustrative reference.[5] Experimental values for this compound are required.
Chalcones have also been evaluated against Trypanosoma species, the causative agents of Chagas disease and African sleeping sickness.
Table 2: In Vitro Antitrypanosomal Activity of Chalcone Analogues
| Compound Class | Species | IC₅₀ Range (µM) |
| Naphthoquinones | T. cruzi | 0.5 - 10 |
| Hydroxychalcones | T. brucei rhodesiense | 1 - 20 |
Note: Data represents the general activity range for related compound classes. Specific evaluation of this compound is necessary.
Experimental Protocols
The following protocols are standard methodologies that can be employed to evaluate the biological activities of this compound.
General Experimental Workflow
A typical workflow for screening and characterizing a novel compound like this compound involves a multi-stage process from initial screening to mechanistic studies.
Caption: A general experimental workflow for evaluating a novel chalcone.
In Vitro Anti-inflammatory: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
In Vitro Anti-inflammatory: Egg Albumin Denaturation Assay
This method assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Control Preparation: A control mixture is prepared using 2 mL of distilled water instead of the test sample.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 × (1 - Abs_sample / Abs_control). An IC₅₀ value can be determined by plotting inhibition against concentration.
Conclusion and Future Directions
This compound belongs to a class of compounds with well-established anti-inflammatory and antiparasitic potential. Its structural features suggest it is likely to be a potent modulator of the NF-κB and MAPK signaling pathways. However, a notable gap exists in the literature regarding specific experimental validation and quantitative characterization of this particular molecule.
Future research should prioritize the direct evaluation of this compound using the standardized protocols outlined in this guide. Determining its specific IC₅₀ values against various parasite species and in anti-inflammatory models is a critical next step. Furthermore, detailed mechanistic studies are required to confirm its effects on key signaling proteins and to establish a comprehensive structure-activity relationship within the licochalcone family. Such data will be invaluable for advancing this promising compound in the drug development pipeline.
References
- 1. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublishers.com [medwinpublishers.com]
The Natural Occurrence of 3-Hydroxylicochalcone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxylicochalcone A is a retrochalcone, a subclass of flavonoids, characterized by a unique arrangement of its aromatic rings. While not as extensively studied as its close analog, licochalcone A, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources, quantification, isolation methodologies, and biosynthetic origins. The information is presented to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound, along with other retrochalcones, is primarily found in the plant genus Glycyrrhiza, commonly known as licorice. The species most recognized for producing these compounds is Glycyrrhiza inflata , a perennial herb native to China[1]. The roots and rhizomes of this plant are the principal sources from which these specialized metabolites are extracted[2].
While direct quantification of this compound is not extensively reported in the literature, data for the closely related and more abundant licochalcone A in Glycyrrhiza inflata can provide a valuable reference point for researchers. Metabolic engineering studies on G. inflata hairy roots have demonstrated the potential for significant accumulation of these valuable compounds.
Quantitative Analysis
Precise quantification of this compound in plant material is crucial for standardization and developmental purposes. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for the analysis of flavonoids, including chalcones. While specific quantitative data for this compound is sparse, the following table summarizes the content of the related retrochalcone, licochalcone A, in transgenic hairy root cultures of Glycyrrhiza inflata, which indicates the potential yield of similar compounds from this source[3].
| Compound | Plant Material | Method | Concentration (ng/mg dry weight) | Reference |
| Licochalcone A | Glycyrrhiza inflata (Transgenic Hairy Roots - AtMYB12-OX lines) | LC-MS/MS | 119 - 174 | [3] |
| Echinatin | Glycyrrhiza inflata (Transgenic Hairy Roots - AtMYB12-OX lines) | LC-MS/MS | 30 - 59 | [3] |
Note: The data presented for licochalcone A and echinatin are from genetically modified hairy root cultures, which were engineered to enhance flavonoid production. The levels in wild-type plants may differ.
Experimental Protocols
The isolation and purification of this compound would follow general protocols established for the separation of flavonoids from Glycyrrhiza species. The following is a representative experimental protocol adapted from methods used for the isolation of licochalcone A, which would be applicable for the targeted isolation of this compound.
Protocol 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dried and powdered roots of Glycyrrhiza inflata are used as the starting material.
-
Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature. The solvent-to-solid ratio is typically maintained at 10:1 (v/w). The extraction is repeated three times to ensure maximum recovery of the target compounds.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Chalcones are typically enriched in the chloroform or ethyl acetate fraction.
Protocol 2: Chromatographic Purification
-
Column Chromatography: The enriched fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel.
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): For further purification, High-Speed Counter-Current Chromatography (HSCCC) has proven effective for separating chalcones from Glycyrrhiza extracts. A two-phase solvent system, such as n-hexane-chloroform-methanol-water, is employed[4][5][6].
-
Crystallization: The purified fractions containing this compound are combined, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield the pure compound.
Protocol 3: Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.
-
Ultraviolet-Visible (UV) Spectroscopy: To determine the characteristic absorption maxima.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biosynthetic Pathway
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants[7][8][9][10]. The biosynthesis of retrochalcones, such as licochalcone A and presumably this compound, follows a unique variation of this pathway where the A and B rings of the chalcone scaffold have transposed biosynthetic origins compared to conventional chalcones[11].
The general biosynthetic pathway leading to the chalcone backbone is depicted below.
Caption: Generalized Phenylpropanoid Pathway to Chalcones.
The key enzyme, Phenylalanine Ammonia-Lyase (PAL), converts L-phenylalanine to cinnamic acid, which is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to form p-coumaric acid. This is subsequently activated to its CoA ester by 4-Coumarate:CoA Ligase (4CL). Chalcone Synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold. In the case of retrochalcones in Glycyrrhiza, it is proposed that a specific enzymatic machinery exists that leads to the characteristic transposed ring structure. Further specific modifications, such as hydroxylation at the 3-position, would then lead to the final product, this compound.
Experimental Workflow
The overall workflow for the isolation and characterization of this compound from its natural source is summarized in the following diagram.
References
- 1. Glycyrrhiza inflata [en.wikipedia-on-ipfs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]
- 4. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on plant tissue cultures. Part 36. Biosynthesis of a retrochalcone, echinatin, and other flavonoids in the cultured cells of Glycyrrhiza echinata. A new route to a chalcone with transposed A- and B-rings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Biosynthesis of 3-Hydroxylicochalcone A: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-Hydroxylicochalcone A, a naturally occurring chalcone with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic reactions, precursor molecules, and genetic regulation involved in its synthesis. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key enzymatic assays are provided to facilitate further research and application. The proposed pathway is visually represented through a detailed diagram generated using the DOT language.
Introduction
This compound is a retrochalcone, a subclass of chalconoids, predominantly found in the roots of Glycyrrhiza species (licorice). It exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Understanding its biosynthesis is crucial for the potential metabolic engineering of this valuable compound and for the discovery of novel enzymatic catalysts for biotechnological applications. This guide delineates the proposed biosynthetic pathway, from primary metabolites to the final product, based on current scientific literature.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway involves the concerted action of several key enzymes, including synthases, hydroxylases, and methyltransferases.
The overall pathway can be divided into three main stages:
-
Formation of the B-ring precursor: The phenylpropanoid pathway converts L-phenylalanine to p-coumaroyl-CoA.
-
Formation of the A-ring precursor: The formation of the specifically substituted A-ring precursor, 2'-hydroxy-4'-methoxyacetophenone, is a critical step. While the exact biosynthetic route for this precursor is not fully elucidated, it is hypothesized to be derived from the acetate-malonate pathway, followed by hydroxylation and O-methylation.
-
Condensation and modification: Chalcone synthase (CHS) catalyzes the condensation of the A and B ring precursors to form a chalcone scaffold, which is subsequently hydroxylated to yield this compound.
Key Enzymes and Reactions
-
Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL): These enzymes are part of the general phenylpropanoid pathway and are responsible for the conversion of L-phenylalanine to p-coumaroyl-CoA, the precursor for the B-ring.
-
Chalcone Synthase (CHS): This Type III polyketide synthase is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. However, CHS is known to have a broad substrate specificity and can accept substituted benzoyl-CoA derivatives as starter molecules. In the proposed pathway for this compound, CHS is believed to utilize a substituted acetophenone-derived CoA ester (or a related precursor) for the A-ring.
-
Chalcone 3-Hydroxylase (CH3H): This cytochrome P450-dependent monooxygenase is responsible for the regioselective hydroxylation of the chalcone B-ring at the 3-position. A CH3H has been identified in Cosmos sulphureus and is a strong candidate for a similar enzymatic function in licorice.
-
O-Methyltransferase (OMT): An OMT is proposed to be involved in the methylation of a hydroxyl group on the A-ring precursor to form the 4'-methoxy group.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of chalcones. It is important to note that the kinetic parameters are highly dependent on the specific enzyme source and the substrate used.
Table 1: Kinetic Parameters of Chalcone Synthase (CHS)
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Reference |
| Medicago sativa | p-Coumaroyl-CoA | 1.7 | - | 1.7 | [1] |
| Petroselinum hortense | p-Coumaroyl-CoA | 2.0 | - | - | [2] |
| Vitis vinifera | p-Coumaroyl-CoA | 1.9 | - | 1.5 | [1] |
| Scutellaria baicalensis | Benzoyl-CoA | 5.3 | - | - | [3] |
Table 2: Substrate Specificity of Chalcone 3-Hydroxylase (CH3H) from Cosmos sulphureus
| Substrate | Relative Activity (%) |
| Naringenin chalcone | 100 |
| Isoliquiritigenin | 85 |
| Butein | 15 |
Experimental Protocols
Heterologous Expression and Purification of Chalcone Synthase (CHS)
This protocol describes the expression of a plant CHS in E. coli and its subsequent purification.
4.1.1. Gene Cloning and Vector Construction
-
Isolate total RNA from young leaves of the plant of interest (e.g., Glycyrrhiza inflata).
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length coding sequence of the CHS gene using gene-specific primers with appropriate restriction sites.
-
Ligate the amplified PCR product into a pET expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag.
-
Transform the ligation product into E. coli DH5α for plasmid propagation and confirm the sequence by DNA sequencing.
4.1.2. Protein Expression
-
Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 10 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
4.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged CHS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Desalt and concentrate the purified protein using an appropriate method (e.g., dialysis or ultrafiltration).
In Vitro Enzyme Assay for Chalcone Synthase (CHS)
This assay measures the activity of CHS by quantifying the formation of the chalcone product.
4.2.1. Reaction Mixture
-
100 mM potassium phosphate buffer (pH 7.5)
-
100 µM p-coumaroyl-CoA (or other starter CoA-ester)
-
200 µM malonyl-CoA
-
1-5 µg of purified CHS enzyme
-
Total volume: 100 µL
4.2.2. Assay Procedure
-
Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the chalcone product with 200 µL of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the product by HPLC or LC-MS.
Heterologous Expression of a Plant Cytochrome P450 (Chalcone 3-Hydroxylase)
Expressing plant P450s in a heterologous host can be challenging. Yeast (e.g., Saccharomyces cerevisiae) is often a more suitable host than E. coli for functional expression.
4.3.1. Vector Construction and Yeast Transformation
-
Synthesize the codon-optimized coding sequence of the putative chalcone 3-hydroxylase (CH3H) for expression in yeast.
-
Clone the gene into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
-
Co-transform the CH3H expression vector and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., WAT11). The CPR is essential for providing electrons to the P450 enzyme.
-
Select for transformed yeast colonies on appropriate selection media.
4.3.2. Microsome Preparation
-
Grow a starter culture of the transformed yeast in selective glucose medium.
-
Inoculate a larger culture in galactose medium to induce protein expression.
-
Harvest the yeast cells by centrifugation.
-
Wash the cells and resuspend them in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).
-
Lyse the cells using glass beads and vigorous vortexing.
-
Perform a series of centrifugation steps to isolate the microsomal fraction, which contains the expressed P450 and CPR.
-
Resuspend the final microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
In Vitro Enzyme Assay for Chalcone 3-Hydroxylase (CH3H)
This assay determines the hydroxylase activity of the expressed P450 enzyme.
4.4.1. Reaction Mixture
-
50 mM potassium phosphate buffer (pH 7.5)
-
100 µM chalcone substrate (e.g., naringenin chalcone)
-
1 mM NADPH
-
50-200 µg of microsomal protein
-
Total volume: 200 µL
4.4.2. Assay Procedure
-
Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.
-
Start the reaction by adding NADPH.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the products with ethyl acetate.
-
Analyze the extracted products by HPLC or LC-MS to identify and quantify the hydroxylated chalcone.
Visualizations
Proposed Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: General experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound represents a fascinating example of the intricate metabolic pathways in plants. While the core enzymatic steps involving chalcone synthase and a putative chalcone 3-hydroxylase are becoming clearer, further research is needed to fully elucidate the biosynthesis of the substituted A-ring precursor and to characterize the specific enzymes from Glycyrrhiza species. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of this medicinally important compound.
References
An In-depth Technical Guide to 3-Hydroxylicochalcone A Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxylicochalcone A, a specialized chalcone derivative, and its analogs are emerging as a significant class of bioactive compounds with promising therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these molecules. Drawing from a wide array of scientific literature, this document consolidates quantitative biological data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds. The aim is to furnish researchers and drug development professionals with a thorough resource to facilitate further investigation and application of this compound derivatives in medicinal chemistry and pharmacology.
Introduction
Chalcones, characterized by their open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely recognized for their diverse pharmacological properties. Among these, this compound and its derivatives have garnered substantial interest due to their potent anti-inflammatory, anticancer, and antioxidant activities. This guide will delve into the specifics of these compounds, offering a technical exploration of their chemical synthesis, biological activities with quantitative data, and the molecular pathways through which they exert their effects.
Synthesis of this compound Derivatives and Analogs
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a substituted benzaldehyde and a substituted acetophenone.[1][2][3]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a representative procedure for the synthesis of a 3-hydroxy-4'-methoxychalcone, a common scaffold in this class of compounds.[1]
Materials:
-
3-Hydroxybenzaldehyde
-
4-Methoxyacetophenone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute solution)
-
Distilled water
-
Mortar and pestle (for grinding techniques) or round-bottom flask with reflux setup
Procedure:
-
Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve equimolar amounts of 3-hydroxybenzaldehyde and 4-methoxyacetophenone in ethanol.
-
Base Addition: Slowly add a solution of NaOH or KOH in water or ethanol to the reaction mixture with constant stirring. The base acts as a catalyst to facilitate the condensation.
-
Reaction: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4] For certain variations, refluxing the mixture may be necessary to drive the reaction to completion.[1]
-
Precipitation: Upon completion, the reaction mixture is poured into cold water or onto crushed ice.[4]
-
Neutralization: The mixture is then acidified with dilute HCl to neutralize the excess base and precipitate the chalcone product.[4]
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[1]
A greener synthesis approach involves the solvent-free grinding of the reactants with a solid base catalyst, which can reduce reaction times and simplify purification.[2]
Quantitative Biological Data
The biological activities of this compound derivatives and analogs have been quantified across various assays. The following tables summarize the reported IC50 values, providing a comparative view of their potency.
Table 1: Anticancer Activity of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-hydroxy-4,3',4',5'-tetramethoxychalcone | Lung Cancer Cells | Low micromolar potency | [5] |
| 7-hydroxy-3-benzylidenechroman-4-one (rigid analog) | K562 (Leukemia) | ≤ 3.86 µg/mL | [6] |
| 7-hydroxy-3-benzylidenechroman-4-one (rigid analog) | MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [6] |
| 7-hydroxy-3-benzylidenechroman-4-one (rigid analog) | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [6] |
| 4'-fluoro-2'-hydroxy-chalcone derivatives | Various | - | [7] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | - | - | [7] |
| 4-hydroxy-4'-methoxychalcone | - | - | [7] |
| 4b (O-alkylated chalcone) | MCF-7 (Breast) | 2.08 | [8] |
| 4b (O-alkylated chalcone) | MDA-MB-231 (Breast) | 4.93 | [8] |
| 4b (O-alkylated chalcone) | HCT-116 (Colon) | 6.59 | [8] |
| Chalcone 2 (3-methoxy substitution) | T47D (Breast) | 44.67 µg/mL | [9] |
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | Assay | IC50 (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | NO Production (LPS-activated BV-2 cells) | 2.26 | [7] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO Production (LPS-activated BV-2 cells) | 1.10 | [7] |
| 2'-Hydroxychalcone derivatives | iNOS Production (LPS-treated RAW 264.7 cells) | 7.1 - 9.6 | [7] |
| 2',3-Dihydroxychalcone | Superoxide Formation (rat neutrophils) | Potent inhibition | [10] |
| 2',5'-dihydroxy-4-chloro-chalcone | Superoxide Formation (rat neutrophils) | Potent inhibition | [10] |
| 2',5'-dihydroxychalcone | Superoxide Formation (rat neutrophils) | Potent inhibition | [10] |
Table 3: Antioxidant Activity of Chalcone Derivatives
| Compound/Assay | Method | IC50 Value | Reference |
| JVF3 | DPPH Radical Scavenging | 61.4 µM | [11] |
| JVC2 | Lipid Peroxidation Inhibition | 33.64 µM | [11] |
| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH Radical Scavenging | 190 µg/mL | [7] |
| CZM-3-5 | ABTS Radical Scavenging | EC50: 51.41 mmol/L | [12] |
| CZM-3-5 | DPPH Radical Scavenging | EC50: > BHA | [12] |
Key Experimental Protocols for Biological Evaluation
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of chemical compounds.[11][13]
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 100 µM).[11]
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction: Mix equal volumes of the DPPH solution and the test compound solutions in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[11]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[13]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.[11]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.[14]
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
Sample Preparation: Prepare various concentrations of the test compounds.
-
Reaction: Add the test compound solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm. An increase in absorbance indicates a higher reducing power.
-
Standard Curve: A standard curve is generated using a known antioxidant, such as Trolox or ascorbic acid.
-
Calculation: The antioxidant capacity of the sample is expressed as equivalents of the standard.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
Many chalcones exhibit anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. This is often achieved by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory and pro-survival genes.[15][16]
Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.
Modulation of MAPK Signaling Pathways
Chalcones have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, which are involved in cellular responses to stress, inflammation, and apoptosis. The activation of these pathways can be a consequence of cellular stress induced by the compounds, leading to programmed cell death in cancer cells.[17][18][19][20]
Caption: Modulation of MAPK signaling pathways leading to apoptosis.
Activation of the Nrf2 Antioxidant Pathway
Chalcones can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key regulator of cellular defense against oxidative stress. By promoting the nuclear translocation of Nrf2, these compounds upregulate the expression of antioxidant and detoxification enzymes.[21][22][23][24][25]
Caption: Activation of the Nrf2 antioxidant response pathway.
Conclusion
This compound derivatives and analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their ability to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress, makes them attractive candidates for further drug development. This guide has provided a consolidated resource of their quantitative biological activities, detailed experimental protocols, and a visual representation of their mechanisms of action. It is anticipated that this information will serve as a valuable tool for researchers in the field, stimulating further investigation into the structure-activity relationships and therapeutic applications of these promising molecules.
References
- 1. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcea.org [ijcea.org]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. iglobaljournal.com [iglobaljournal.com]
- 14. Structural Correlation of Some Heterocyclic Chalcone Analogues and Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Licochalcone D Exerts Antitumor Activity in Human Colorectal Cancer Cells by Inducing ROS Generation and Phosphorylating JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The 3-deoxysappanchalcone induces ROS-mediated apoptosis and cell cycle arrest via JNK/p38 MAPKs signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Knockdown of Phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) as a Novel Approach for the Treatment of Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 22. Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Hydroxylicochalcone A Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the anti-cancer and anti-inflammatory activities of 3-Hydroxylicochalcone A, a key bioactive chalcone. The following sections offer step-by-step methodologies for essential experiments, a summary of quantitative data, and visual representations of the key signaling pathways involved.
Anti-Cancer Activity of this compound
This compound has demonstrated significant anti-cancer effects in various cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.
Quantitative Data Summary: Anti-Cancer Effects
| Cell Line | Assay | Parameter | Result | Reference |
| SKOV3 (Ovarian Cancer) | Cell Viability (CCK-8) | IC50 | Not explicitly quantified, but significant inhibition at 10-50 µM | [1] |
| SKOV3 (Ovarian Cancer) | Apoptosis (Flow Cytometry) | % Apoptotic Cells | Dose-dependent increase | [1] |
| SKOV3 (Ovarian Cancer) | Cell Cycle Analysis | Arrest Phase | G2/M | [1] |
| A549 (Lung Cancer) | Cell Viability (MTT) | % Inhibition | ~45-80% at 40 µM | [2] |
| H460 (Lung Cancer) | Cell Viability (MTT) | % Inhibition | ~45-80% at 40 µM | [2] |
| HN22 & HSC4 (Oral Carcinoma) | Apoptosis | Induction | Yes, at 10-40 µM | [3] |
| HCT-116 (Colon Cancer) | Apoptosis | Induction | Yes, at 10-40 µM | [3] |
| SiHa & HeLa (Cervical Cancer) | Autophagy | Induction | Yes, at 10-50 µM | [3] |
| BGC-823 (Gastric Cancer) | Apoptosis | Induction | Yes, at 20-100 µM | [3] |
| Osteosarcoma Cells | Apoptosis | Induction | Dose-dependent increase | [4] |
Experimental Protocols: Anti-Cancer Assays
This protocol is adapted from standard MTT assay procedures and information from studies on Licochalcone A.[2][5]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, SKOV3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol is a generalized procedure for apoptosis detection by flow cytometry, based on common laboratory practices and findings from Licochalcone A research.[4][6]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set the quadrants for analysis.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Signaling Pathway: this compound and the STAT3 Pathway
This compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1][7][8] Licochalcone A can inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes.[7][8]
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Anti-inflammatory Activity of this compound
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10][11]
Quantitative Data Summary: Anti-inflammatory Effects
| Cell Type | Stimulant | Mediator | Inhibition | Reference |
| Granulocytes | fMLP/Zymosan | Oxidative Burst | Potent inhibition | [9] |
| Keratinocytes | UVB | PGE2 Release | Potent inhibition | [9] |
| Dermal Fibroblasts | LPS | PGE2 Release | Potent inhibition | [9] |
| Monocyte-derived Dendritic Cells | LPS | IL-6/TNF-α Secretion | Potent inhibition | [9] |
| T-Lymphocytes | - | ORAI1 Channel | IC50 = 2.97 µM | [12] |
| T-Lymphocytes | - | Kv1.3 Channel | IC50 = 0.83 µM | [12] |
| T-Lymphocytes | - | KCa3.1 Channel | IC50 = 11.21 µM | [12] |
| RAW264.7 Macrophages | LPS | IL-12p40 Production | Dose-dependent inhibition | [13] |
Experimental Protocols: Anti-inflammatory Assays
This is a general protocol for measuring cytokine levels using ELISA, which is a standard method cited in studies on Licochalcone A's anti-inflammatory effects.[9]
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Materials:
-
Immune cells (e.g., RAW264.7 macrophages, PBMCs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulant
-
This compound
-
ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours. Include appropriate controls (untreated, vehicle-treated, stimulant only).
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Signaling Pathway: this compound and the NF-κB Pathway
This compound is known to suppress the NF-κB signaling pathway, a critical regulator of inflammation.[14][15][16][17] It can inhibit the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα.[17] This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[16]
References
- 1. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Licochalcone A Inhibits the Proliferation of Human Lung Cancer Cell Lines A549 and H460 by Inducing G2/M Cell Cycle Arrest and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 4. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A is a potent inhibitor of TEL-Jak2-mediated transformation through the specific inhibition of Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory efficacy of Licochalcone A: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 12. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Licochalcone E reduces chronic allergic contact dermatitis and inhibits IL-12p40 production through down-regulation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 16. Licochalcone A significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Licochalcone A potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Activity of Licochalcone A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Licochalcone A, a prominent chalcone isolated from the roots of Glycyrrhiza species (licorice), has garnered significant attention for its multifaceted pharmacological activities, including potent anticancer effects. These application notes provide a comprehensive overview of the in vitro anticancer properties of Licochalcone A, detailing its mechanisms of action, summarizing its efficacy across various cancer cell lines, and offering detailed protocols for key experimental assays. Licochalcone A has been shown to induce apoptosis, autophagy, and cell cycle arrest in a range of cancer cells, primarily through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades.
Data Presentation: In Vitro Efficacy of Licochalcone A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Licochalcone A in various human cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative activity.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Prostate Cancer | 22Rv1 | 15.73 | Not Specified | [1] |
| Prostate Cancer | LNCaP | 18.54 | Not Specified | [1] |
| Prostate Cancer | PC-3 | 23.35 | Not Specified | [1] |
| Prostate Cancer | DU145 | 21.86 | Not Specified | [1] |
| Ovarian Cancer | SKOV3 | 19.22 | 24 | [2] |
| Osteosarcoma | HOS | 29.43 | 24 | [3] |
| Osteosarcoma | HOS | 22.48 | 48 | [3] |
| Osteosarcoma | MG-63 | 31.16 | 24 | [3] |
| Osteosarcoma | MG-63 | 22.39 | 48 | [3] |
| Cholangiocarcinoma | KKU-213 | ~15 (approx.) | 72 | [4] |
| Cholangiocarcinoma | KKU-156 | ~25 (approx.) | 72 | [4] |
| Cholangiocarcinoma | KKU-214 | ~25 (approx.) | 72 | [4] |
| Cholangiocarcinoma | KKU-452 | ~25 (approx.) | 72 | [4] |
| Cholangiocarcinoma | KKU-100 | >40 (approx.) | 72 | [4] |
Key Signaling Pathways Modulated by Licochalcone A
Licochalcone A exerts its anticancer effects by targeting fundamental signaling pathways that regulate cell survival, proliferation, and death.
Experimental Protocols
The following are detailed protocols for assessing the in vitro anticancer activity of Licochalcone A.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of Licochalcone A on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Licochalcone A stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Licochalcone A in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of Licochalcone A. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Licochalcone A.
Materials:
-
Cancer cells treated with Licochalcone A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of Licochalcone A for a specified time. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Licochalcone A on cell cycle progression.
Materials:
-
Cancer cells treated with Licochalcone A
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Licochalcone A as desired. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR and MAPK pathways.
Materials:
-
Cancer cells treated with Licochalcone A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental Workflow Visualization
References
- 1. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A Suppresses the Proliferation of Osteosarcoma Cells through Autophagy and ATM-Chk2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone A Induces Cholangiocarcinoma Cell Death Via Suppression of Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays of 3-Hydroxylicochalcone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxylicochalcone A, a chalcone derivative, is a promising candidate for investigation as an anti-inflammatory agent. Chalcones, a class of natural and synthetic compounds, have demonstrated a wide range of biological activities, including potent anti-inflammatory effects. These effects are primarily mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the downregulation of pro-inflammatory mediators.
These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound. The primary model described is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established and widely used system for screening anti-inflammatory compounds. The protocols cover the assessment of key inflammatory markers, including nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, methodologies for investigating the compound's effects on the NF-κB and MAPK signaling pathways are provided.
Data Presentation: Anti-inflammatory Activity of Chalcone Derivatives
Due to the limited availability of specific quantitative data for this compound in the current literature, the following table summarizes the inhibitory concentrations (IC50) of closely related chalcones on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data serves as a valuable reference for designing experiments and anticipating the potential potency of this compound.
| Chalcone Derivative | Target Mediator | IC50 Value (µM) | Cell Line | Reference |
| Licochalcone A | PGE2 | 0.015 | Human Skin Fibroblasts | [1] |
| Licochalcone B | NO | Not specified | RAW 264.7 | [2] |
| Licochalcone D | NO | 4.85 | Mast Cells | [3] |
| 2'-hydroxy-4'-methoxychalcone | PGE2 | 3 | Rat Peritoneal Macrophages | [4] |
| 2'-methoxy-3,4-dichlorochalcone | NO | 7.1 | RAW 264.7 | [5] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO | 9.6 | RAW 264.7 | [5] |
Experimental Protocols
Cell Culture and LPS-Induced Inflammation
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Cell Seeding: Seed the cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for cytokine and protein analysis) at a density that allows for optimal growth and response to treatment. A common seeding density is 1-5 x 10^5 cells/mL.[2][7]
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the cell culture medium. Pre-treat the cells with varying concentrations of this compound for 1-2 hours before inducing inflammation.[2][8]
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) from Escherichia coli to the cell culture medium at a final concentration of 1 µg/mL.[2][8]
-
Incubation: Incubate the cells for the appropriate duration depending on the assay:
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.[7][8]
Prostaglandin E2 (PGE2) Measurement (ELISA)
PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Collect the cell culture supernatant after the incubation period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions of a commercially available kit.
-
Briefly, the assay involves the competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.
-
After washing, a substrate solution is added, and the color development is stopped.
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Measure the absorbance at the appropriate wavelength and calculate the PGE2 concentration based on a standard curve.[10]
TNF-α and IL-6 Measurement (ELISA)
The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are determined using sandwich ELISAs.
Protocol:
-
Collect the cell culture supernatant after the incubation period.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's protocol, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the cytokine concentrations from a standard curve.[9]
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to assess the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
After treatment and stimulation for the appropriate time, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Key proteins to investigate include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Many chalcones exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα and the nuclear translocation of p65.[3][7]
MAPK Signaling Pathway
The MAPK family, including p38, ERK1/2, and JNK, is another critical signaling cascade involved in inflammation. LPS stimulation activates these kinases through a series of phosphorylation events. Activated MAPKs, in turn, can activate transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes. The inhibition of p38, ERK, and/or JNK phosphorylation is a common mechanism by which anti-inflammatory compounds, including some chalcones, suppress inflammation.[12]
References
- 1. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Licochalcone B Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 -Biomedical Science Letters | Korea Science [koreascience.kr]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Screening of 3-Hydroxylicochalcone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxylicochalcone A is a chalcone derivative that, like other members of the chalcone family, is investigated for its potential therapeutic properties, including antibacterial activity. Chalcones are characterized by an open-chain flavonoid structure and are known to exhibit a wide range of biological activities. These application notes provide a comprehensive overview of the standard methods used to screen and characterize the antibacterial properties of this compound. The protocols detailed below are based on established methodologies for evaluating antimicrobial agents and can be adapted for the specific testing of this compound.
While specific quantitative data for this compound is not extensively available in the public domain, this document provides data from closely related chalcones, such as Licochalcone A and C, to serve as a reference point for expected activity and for the design of experiments.
Data Presentation: Antibacterial Activity of Related Chalcones
The following tables summarize the reported antibacterial and antibiofilm activities of chalcones structurally related to this compound. This data can be used to guide concentration ranges for initial screening experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Chalcones against Various Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Licochalcone A | Bacillus spp. | 2 - 3 | [1] |
| Licochalcone A | Streptococcus suis (serotype 2) | 4 | |
| Licochalcone A | Streptococcus suis (serotype 7) | 8 | |
| Licochalcone C | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 12.5 | [2] |
| Licochalcone C | Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 | [2] |
| Licochalcone C | Gram-positive bacteria (general) | 6.2 - 50.0 | [2] |
| 2,4,2'-trihydroxy-5'-methylchalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 25.0 - 50.0 | [3] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of Related Chalcones
| Compound | Bacterial Strain | MBIC₅₀ (µg/mL) | Reference |
| 3-Hydroxychalcone | Nontypeable Haemophilus influenzae | 16 | [2] |
| Licochalcone C | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 6.25 | [2] |
| Licochalcone C | Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.25 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments in the antibacterial screening of this compound.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium. The broth microdilution method is a standard and widely used technique.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the this compound stock solution (at a concentration twice the highest desired test concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Subculturing from MIC plate:
-
From each well of the MIC plate that showed no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the positive control well to ensure the bacteria were viable.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater kill of the initial inoculum.
-
Time-Kill Kinetics Assay
Objective: To assess the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Sterile broth medium
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Sterile saline or PBS for dilutions
-
Sterile agar plates for colony counting
Protocol:
-
Preparation:
-
Prepare flasks containing sterile broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Prepare a bacterial inoculum as described for the MIC assay, and adjust it to a starting concentration of approximately 1 x 10⁶ CFU/mL in each flask.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto sterile agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. This will generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Antibiofilm Assay (Crystal Violet Method)
Objective: To determine the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth - TSB with glucose)
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Protocol for Biofilm Inhibition:
-
Prepare two-fold serial dilutions of this compound in the wells of a 96-well plate as described for the MIC assay.
-
Add the bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with sterile PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation compared to the control.
Mandatory Visualizations
Caption: Workflow for antibacterial screening of this compound.
Caption: Proposed mechanism of antibacterial action for this compound.
References
- 1. A high-throughput assay identifies molecules with antimicrobial activity against persister cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chalcone with potent inhibiting activity against biofilm formation by nontypeable Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 3'-hydroxychalcone against Cryptococcus gattii and toxicity, and efficacy in alternative animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Kinetics of 3-Hydroxylicochalcone A and Related Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the enzyme inhibition kinetics of chalcones, with a specific focus on hydroxylated derivatives such as 3-Hydroxylicochalcone A. The protocols outlined below are designed to guide researchers in determining key inhibitory parameters and understanding the mechanism of action of these compounds against their target enzymes.
Introduction
Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Various substitutions on the aromatic rings, particularly hydroxylation, have been shown to impart significant biological activities, including enzyme inhibition. This compound and related hydroxylated chalcones are of particular interest due to their potential as therapeutic agents. Understanding their enzyme inhibition kinetics is crucial for drug development and for elucidating their mechanism of action at a molecular level.
Quantitative Data Presentation
The inhibitory effects of hydroxylated chalcones can be quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the kinetic parameters for a representative 3-hydroxy-substituted chalcone, 3,5,2',4'-Tetrahydroxychalcone , against xanthine oxidase. This data serves as a reference for the potential inhibitory potency of similarly structured chalcones.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| 3,5,2',4'-Tetrahydroxychalcone | Xanthine Oxidase | 22.5 | Competitive | 17.4[1] |
Signaling Pathways
Chalcones are known to modulate various signaling pathways within the cell, often as a downstream consequence of their enzyme inhibitory activity. For instance, the inhibition of key kinases can disrupt phosphorylation cascades that are critical for cell growth, proliferation, and survival.
Figure 1: General signaling pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine the enzyme inhibition kinetics of this compound or related compounds.
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for determining the IC50 value of an inhibitor against a target enzyme. The specific substrates, buffers, and detection methods will vary depending on the enzyme.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
This compound (or test compound) stock solution (in DMSO)
-
Assay Buffer (enzyme-specific)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range is 0.1 µM to 100 µM. Include a DMSO control.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations
-
Target enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of Inhibition Type and Ki
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Materials:
-
Same as Protocol 1
Procedure:
-
Varying Substrate Concentrations: Perform the enzyme inhibition assay as described in Protocol 1, but for each fixed inhibitor concentration, vary the substrate concentration over a range (e.g., 0.2 to 5 times the Km value of the substrate).
-
Data Collection: Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the type of inhibition:
-
Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines are parallel.
-
-
Calculate the Ki value using the appropriate equation based on the type of inhibition. For competitive inhibition, the Ki can be determined from the following equation: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor at concentration [I].
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for screening and characterizing enzyme inhibitors.
Figure 2: Workflow for enzyme inhibitor screening and characterization.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the enzyme inhibition kinetics of this compound and related chalcones. By following these methodologies, researchers can obtain critical quantitative data to evaluate the potency and mechanism of action of these promising compounds, thereby facilitating their development as potential therapeutic agents. The example of 3,5,2',4'-tetrahydroxychalcone's inhibition of xanthine oxidase highlights the potential for this class of molecules as specific and potent enzyme inhibitors.
References
Application Notes and Protocols for In Vivo Evaluation of 3-Hydroxylicochalcone A in Mice
Disclaimer: Limited specific in vivo experimental data for 3-Hydroxylicochalcone A in mice is publicly available. The following application notes and protocols are based on established methodologies for evaluating novel chalcone compounds in mice, drawing parallels from studies on structurally related molecules such as Licochalcone A. This document serves as a comprehensive template for researchers designing in vivo studies for this compound.
Introduction
This compound is a chalcone, a class of compounds known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. To evaluate the therapeutic potential of this compound in vivo, a systematic approach involving toxicity, efficacy, and pharmacokinetic studies in a murine model is essential. These application notes provide a framework for such an investigation.
Preclinical In Vivo Experimental Design
A phased approach is recommended for the in vivo evaluation of this compound. This typically involves an initial acute toxicity study to determine the safety profile and dose range, followed by efficacy studies in relevant disease models and pharmacokinetic analysis to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Summary of Potential Quantitative Data
The following tables are examples of how quantitative data from the proposed studies could be structured.
Table 1: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs Observed | Body Weight Change (%) |
| 0 (Vehicle) | 10 | 0 | Normal | +5.2 ± 1.5 |
| 100 | 10 | 0 | Normal | +4.8 ± 1.8 |
| 300 | 10 | 0 | Mild lethargy in first 2h | +4.5 ± 2.1 |
| 1000 | 10 | 10 | Lethargy, piloerection | -2.1 ± 3.5 |
| 2000 | 10 | 50 | Severe lethargy, ataxia | -8.7 ± 4.2 |
Data are presented as mean ± SD. MTD (Maximum Tolerated Dose) would be determined based on these findings.
Table 2: Efficacy of this compound in a Murine Xenograft Model (e.g., Colon Cancer)
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | +3.1 ± 1.2 |
| This compound | 50 | 950 ± 180 | 36.7 | +2.5 ± 1.5 |
| This compound | 100 | 620 ± 150 | 58.7 | +1.8 ± 1.9 |
| Positive Control (e.g., 5-FU) | 20 | 450 ± 120 | 70.0 | -5.5 ± 2.5 |
Data are presented as mean ± SD.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (µg/mL) | 1.5 ± 0.4 | 12.8 ± 2.1 |
| Tmax (h) | 2.0 ± 0.5 | 0.1 ± 0.05 |
| AUC₀₋t (µg·h/mL) | 8.7 ± 1.9 | 15.2 ± 2.8 |
| t½ (h) | 4.2 ± 0.8 | 3.5 ± 0.6 |
| Bioavailability (%) | 5.7 | - |
Data are presented as mean ± SD.
Experimental Protocols
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
6-8 week old BALB/c mice (equal numbers of males and females)
-
Oral gavage needles
-
Standard animal housing and diet
Procedure:
-
Acclimatize mice for at least one week.
-
Fast mice for 4 hours before dosing.
-
Randomly assign mice to treatment groups (e.g., vehicle, 100, 300, 1000, 2000 mg/kg).
-
Administer a single dose of this compound or vehicle via oral gavage.
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and any mortality.
-
Measure body weight on days 0, 7, and 14.
-
At the end of the study, perform gross necropsy on all animals.
Murine Xenograft Efficacy Model
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer model.
Materials:
-
Human cancer cell line (e.g., HCT-116 for colon cancer)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle
-
Calipers
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
6-8 week old C57BL/6 mice
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice overnight.
-
Administer a single dose of this compound via oral gavage or intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
Many chalcones have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The following diagram illustrates this potential mechanism of action.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for a typical in vivo efficacy study using a xenograft model.
Caption: Workflow for a murine xenograft efficacy study.
Logical Relationship for Pharmacokinetic Study Design
This diagram illustrates the relationship between different administration routes and the resulting data in a pharmacokinetic study.
Caption: Logical flow of a pharmacokinetic study in mice.
Application Notes and Protocols for Apoptosis Analysis using Flow Cytometry after 3-Hydroxylicochalcone A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxylicochalcone A, a chalcone derivative, is a potential candidate for cancer therapy due to its pro-apoptotic properties. This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) staining assay, a robust technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Disclaimer: As of the latest literature review, specific quantitative data and detailed signaling pathways for this compound are limited. The data and pathways presented herein are based on studies of its close analogue, Licochalcone A, and are intended to serve as a strong foundational guide for research on this compound. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines.
Principle of Annexin V and PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised. Therefore, co-staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common)
Quantitative Data Summary
The following tables summarize the apoptotic effects of Licochalcone A on various cancer cell lines, as determined by Annexin V/PI flow cytometry. This data can be used as a reference for designing experiments with this compound.
Table 1: Apoptotic Effect of Licochalcone A on Human Skin Cancer Cells (A375 and A431) [1]
| Cell Line | Licochalcone A Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| A375 | 0 | 48 | 4.02% |
| 10 | 48 | 25.25% | |
| 20 | 48 | 56.57% | |
| 30 | 48 | 61.70% | |
| A431 | 0 | 48 | 4.02% |
| 10 | 48 | 24.37% | |
| 20 | 48 | 55.76% | |
| 30 | 48 | 61.48% |
Table 2: Apoptotic Effect of Licochalcone A on Human Ovarian Cancer Cells (SKOV3) [2]
| Licochalcone A Concentration (µM) | Treatment Time (hours) | Total Apoptotic Cells (%) |
| 0 | 24 | ~5% |
| 10 | 24 | ~20% |
| 25 | 24 | ~45% |
Table 3: Apoptotic Effect of Licochalcone A on Lung Squamous Cell Carcinoma Cells (H226 and H1703) [3]
| Cell Line | Licochalcone A Concentration (µM) | Treatment Time (hours) | Apoptotic Rate (%) |
| H226 | 0 | 24 | ~2% |
| 20 | 24 | ~10% | |
| 40 | 24 | ~25% | |
| H1703 | 0 | 24 | ~3% |
| 20 | 24 | ~12% | |
| 40 | 24 | ~28% |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol provides a detailed methodology for staining cells with Annexin V-FITC and PI for the analysis of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treat cells with various concentrations of this compound (e.g., 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol describes how to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Assay Kit (Colorimetric) containing:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 Substrate (DEVD-pNA)
-
DTT
-
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treating with this compound as described in Protocol 1.
-
Lyse the cells according to the manufacturer's instructions provided with the Caspase-3 Assay Kit.
-
-
Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the 2X Reaction Buffer and the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Proposed Signaling Pathway of Licochalcone A-Induced Apoptosis
Caption: Proposed signaling pathway for Licochalcone A.
References
- 1. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 3-Hydroxylicochalcone A by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxylicochalcone A is a flavonoid derivative with potential pharmacological activities. Accurate and precise quantification of this compound is essential for research, quality control of herbal extracts, and pharmaceutical development. This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The described method is based on established analytical principles for the analysis of flavonoids from licorice and related natural products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 370 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., licorice root powder). The procedure should be optimized based on the specific sample matrix.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection:
-
Inject 10 µL of the filtered sample into the HPLC system.
-
Method Validation Parameters
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. The following table summarizes the typical validation parameters and their acceptable limits for this type of analysis.
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | Intraday: 1.5%; Interday: 2.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
| Robustness | %RSD ≤ 5% for minor changes in method parameters | %RSD < 3% |
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 758.9 |
| 100 | 1520.3 |
| Regression Equation | y = 15.18x + 0.35 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 10 | 1.8 | 2.5 | 101.2 |
| 50 | 1.2 | 1.9 | 99.8 |
| 90 | 0.9 | 1.5 | 100.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: HPLC quantification workflow for this compound.
Logical Relationship of Method Validation
This diagram shows the relationship between different parameters of analytical method validation.
Caption: Interrelation of analytical method validation parameters.
Application Notes and Protocols for 3-Hydroxylicochalcone A Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of 3-Hydroxylicochalcone A, a flavonoid compound isolated from soybean seeds and sprouts, intended for use in a variety of experimental settings.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The known properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₅ | MedChemExpress[1] |
| Molecular Weight | 354.40 g/mol | MedChemExpress[1] |
Solubility Data
Recommended Solvents for Stock Solutions
-
Dimethyl Sulfoxide (DMSO): DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.
-
Ethanol (EtOH): Ethanol is another suitable organic solvent for dissolving many flavonoid compounds. It can be a preferred solvent for certain cell-based assays where high concentrations of DMSO may be cytotoxic.
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula:
Mass (mg) = 10 mmol/L * Volume (L) * 354.40 g/mol * 1000 mg/g
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need:
10 mmol/L * 0.001 L * 354.40 g/mol * 1000 mg/g = 3.544 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound using an analytical balance. Transfer the solid to a sterile microcentrifuge tube or amber glass vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the tubes in aluminum foil.
Protocol for Preparation of Working Solutions
For most cell-based experiments, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in a suitable aqueous medium (e.g., cell culture medium, PBS). It is critical to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experimental volume.
V₁ = (C₂ * V₂) / C₁
Where:
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (10 mM)
-
V₂ = Final volume of working solution
-
C₂ = Final concentration of working solution
-
-
Prepare the working solution: Add the calculated volume of the stock solution to the final volume of the pre-warmed aqueous medium. Mix immediately and thoroughly by gentle pipetting or inversion.
-
Use immediately: It is recommended to prepare working solutions fresh for each experiment and use them promptly.
Stability and Storage
While specific stability data for this compound solutions is not available, general recommendations for flavonoid compounds suggest the following:
-
Stock Solutions (in DMSO or Ethanol): Store at -20°C or -80°C for long-term storage (months). For short-term storage (weeks), 4°C may be acceptable, but it is advisable to aliquot and freeze for optimal stability. Protect from light.
-
Aqueous Working Solutions: Due to the potential for hydrolysis and degradation in aqueous environments, it is strongly recommended to prepare these solutions fresh before each experiment and use them within the same day. Do not store aqueous working solutions.
Visualizations
References
Application Notes and Protocols for Dosage Calculation of 3-Hydroxylicochalcone A in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct in vivo data for 3-Hydroxylicochalcone A is publicly available. The following application notes and protocols are substantially based on data from closely related chalcones, primarily Licochalcone A, and established principles of preclinical dosage calculation. Researchers should use this information as a guide and conduct initial dose-ranging studies for this compound.
Introduction to this compound and Related Compounds
This compound belongs to the chalcone family, a class of flavonoids known for their diverse biological activities. While specific in vivo studies on this compound are not extensively documented in publicly accessible literature, the related compound Licochalcone A has been investigated for its anti-inflammatory, anticancer, and metabolic regulatory effects in various animal models.[1][2][3][4] These studies provide a valuable starting point for determining the appropriate dosage of this compound.
Physicochemical Properties and Vehicle Selection
The solubility of this compound in common vehicles is a critical first step for in vivo administration. While specific data for this compound is scarce, chalcones are generally lipophilic.
Recommended Vehicle Screening Protocol:
-
Objective: To determine a suitable vehicle for the solubilization and administration of this compound.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Saline (0.9% NaCl), Carboxymethylcellulose (CMC), Corn oil.
-
Procedure:
-
Attempt to dissolve this compound in a small amount of DMSO first.
-
If soluble, further dilute the DMSO concentrate with a vehicle like PEG400, saline, or corn oil to the desired final concentration. Ensure the final concentration of DMSO is minimal (typically <5% of the total volume) to avoid vehicle-induced toxicity.
-
If direct dissolution in a single vehicle is required, test solubility in corn oil, PEG400, and aqueous solutions of CMC (e.g., 0.5% w/v).
-
Vortex and/or sonicate the mixture to aid dissolution.
-
Visually inspect for precipitation after preparation and after a set period (e.g., 24 hours) at room temperature and 4°C.
-
Dosage Calculation and Administration
Dosage calculation is a multi-step process that involves converting human equivalent doses (if applicable), considering the animal model, and conducting dose-ranging studies.
Allometric Scaling from Human to Animal Doses
While no clinical data for this compound is available, if a human dose were hypothesized, the following formula based on body surface area is commonly used for interspecies dose conversion:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is the body weight (kg) divided by the body surface area (m²). Standard Km values are:
-
Human: 37
-
Mouse: 3
-
Rat: 6
Recommended Starting Doses Based on Licochalcone A Studies
The following table summarizes dosages of the related compound, Licochalcone A, used in various mouse models. These can serve as a reference for initial dose-ranging studies for this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Therapeutic Area |
| Licochalcone A | Mice | Intraperitoneal (i.p.) | Not specified | Bladder Cancer[3] |
| Licochalcone A | Mice | Not specified | Dose-dependent | Acute Lung Injury[2] |
| Licochalcone A | Diabetic Mice | Not specified | Not specified | Glucolipid Metabolism[4] |
Note: The lack of specific dosages in some studies highlights the need for pilot experiments.
Dose-Ranging (Toxicity) Study Protocol
A dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for efficacy studies.
-
Objective: To evaluate the toxicity profile of this compound at escalating doses.
-
Animals: Healthy mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, mixed sex or single-sex depending on the experimental design.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 10 mg/kg)
-
Group 3: Mid dose (e.g., 50 mg/kg)
-
Group 4: High dose (e.g., 100 mg/kg)
-
(Dosages should be adjusted based on preliminary in vitro data and data from related compounds).
-
-
Administration: Oral gavage is a common and precise method for oral administration.[1]
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity) at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration) and then daily for 14 days.
-
Record body weight daily for the first week and then weekly.
-
At the end of the study, perform gross necropsy and consider histopathological analysis of key organs (liver, kidney, spleen, etc.).
-
Experimental Protocols
Protocol for Oral Gavage in Mice
This protocol provides a standardized method for the oral administration of this compound.
-
Preparation:
-
Accurately weigh the mouse to determine the correct administration volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5]
-
Prepare the dosing solution of this compound in the predetermined vehicle.
-
Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice). The length should be measured from the tip of the mouse's nose to the last rib to prevent esophageal or stomach perforation.[2]
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Administration:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
If any resistance is met, immediately withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution.
-
Gently remove the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Visualization of Workflows and Pathways
Workflow for Dosage Determination
Caption: Workflow for determining the optimal dosage of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory effects of Licochalcone A and other chalcones, a potential signaling pathway inhibited by this compound is the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Licochalcone a inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activity of 3'-hydroxychalcone against Cryptococcus gattii and toxicity, and efficacy in alternative animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxylicochalcone A in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxylicochalcone A, a member of the chalcone family of natural compounds, presents a promising avenue for anti-cancer research. While extensive research on various chalcones has demonstrated their potential in cancer therapy, the specific application of this compound in advanced, physiologically relevant 3D cell culture models remains a novel area of investigation. These application notes provide a comprehensive guide for researchers to explore the efficacy and mechanisms of this compound in 3D cancer spheroids, drawing upon the known biological activities of structurally similar chalcones and established 3D culture methodologies.
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell culture. They exhibit gradients of oxygen, nutrients, and proliferative activity, as well as cell-cell and cell-matrix interactions that are crucial for tumor progression and drug resistance. Therefore, evaluating the effects of this compound in these models can provide more predictive insights into its potential as a therapeutic agent.
These protocols and notes are designed to guide the investigation of this compound's effects on cell viability, apoptosis, and key signaling pathways in 3D cancer cell models.
Potential Mechanisms of Action
Based on studies of related chalcones, this compound may exert its anti-cancer effects through various mechanisms:
-
Inhibition of Cell Proliferation: Chalcones have been shown to inhibit the proliferation of a wide range of cancer cells, including gastric, cervical, pancreatic, and neuroblastoma cell lines.[1]
-
Cell Cycle Arrest: Compounds structurally similar to this compound can perturb the cell cycle, leading to arrest in the G0/G1 or S phases.[1]
-
Induction of Apoptosis: Many chalcones induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
-
Modulation of Key Signaling Pathways: Chalcones are known to interfere with critical cancer-related signaling pathways, such as:
Data Presentation: Efficacy of Related Chalcones
The following table summarizes the cytotoxic effects of various chalcone derivatives on different cancer cell lines, providing a reference for expected potencies.
| Chalcone Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chalcone Derivative 4a | K562 (Leukemia) | ≤ 3.86 | [4] |
| Chalcone Derivative 4a | MDA-MB-231 (Breast) | ≤ 3.86 | [4] |
| Chalcone Derivative 4a | SK-N-MC (Neuroblastoma) | ≤ 3.86 | [4] |
| DPEP | HL-60 (Leukemia) | 32.8 | [4] |
| DPEP | AGS (Gastric) | 53.4 | [4] |
DPEP: trans-1,3-diphenyl-2,3-epoxypropan-1-one
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D tissue culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed the cells into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids typically form within 2-4 days.
-
Change half of the medium every 2-3 days by carefully aspirating from the side of the well without disturbing the spheroid.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D tumor spheroids
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired time points (e.g., 24, 48, 72 hours).
Protocol 3: Cell Viability Assessment in 3D Spheroids (CellTiter-Glo® 3D Assay)
This assay determines the number of viable cells in a spheroid based on ATP levels.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Detection in 3D Spheroids (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Plate reader with luminescence detection
Procedure:
-
Follow the same initial steps as the CellTiter-Glo® 3D Assay to equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents by shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Express caspase activity as a fold change relative to the vehicle-treated control spheroids.
Protocol 5: Western Blot Analysis of Signaling Pathways
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Collect treated spheroids from multiple wells and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Potential modulation of the JAK2/STAT3 signaling pathway by this compound.
References
- 1. Inhibitory effects of 3'-methyl-3-hydroxy-chalcone on proliferation of human malignant tumor cells and on skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting 3-Hydroxylicochalcone A solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of 3-Hydroxylicochalcone A for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chalcone, a class of compounds that are precursors to flavonoids and exhibit a wide range of biological activities. While the precise mechanism of action for this compound is still under investigation, related compounds such as Licochalcone A have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival, and its inhibition can lead to apoptosis (programmed cell death) and autophagy (a cellular recycling process).[1]
Q2: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[2][3] Ethanol can also be a suitable alternative. Due to its poor aqueous solubility, this compound is practically insoluble in water or phosphate-buffered saline (PBS).
Q3: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. What is causing this and how can I prevent it?
Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound's solubility limit is exceeded in the final aqueous environment, even with a small percentage of the initial organic solvent.
Several factors can contribute to this, including:
-
High final concentration: The desired final concentration of this compound may be above its solubility limit in the cell culture medium.
-
Rapid change in solvent polarity: Adding the DMSO stock directly and quickly to the aqueous medium can cause the compound to crash out of solution.
-
Temperature fluctuations: A decrease in temperature can reduce the solubility of the compound.
-
Interactions with media components: Salts, proteins, and other components in the cell culture medium can interact with the compound and reduce its solubility.
To prevent precipitation, it is recommended to follow a careful dilution protocol, such as the three-step method described in the Experimental Protocols section.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell culture experiments and should not cause significant cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding stock solution to medium. | - Final concentration is too high.- Rapid change in solvent polarity. | - Lower the final concentration of this compound.- Add the stock solution dropwise to the medium while gently vortexing.- Use a multi-step dilution protocol (see Experimental Protocols). |
| Solution becomes cloudy over time in the incubator. | - Compound is degrading or unstable at 37°C.- Slow precipitation is occurring. | - Check the stability of this compound in your medium at 37°C over the time course of your experiment.- Lower the final concentration.- Consider using a formulation with solubilizing agents, if compatible with your assay. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Precipitation in some wells but not others. | - Ensure the stock solution is completely dissolved before use.- Visually inspect all wells for precipitation before and during the experiment.- Prepare a fresh working solution for each experiment. |
Quantitative Solubility Data
Solubility of 4-Hydroxychalcone in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| DMSO | ≥ 250 | ≥ 1114.83 | [4] |
Note: This data is for 4-Hydroxychalcone and should be used as an estimate. It is highly recommended to experimentally determine the solubility of your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: ~238.27 g/mol ), you would weigh 2.38 mg.
-
Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Three-Step Dilution Method for Cell Culture Experiments
This protocol is designed to minimize precipitation when diluting the hydrophobic this compound into an aqueous cell culture medium.
-
Step 1: Initial Dilution in DMSO: Prepare a series of dilutions of your 10 mM stock solution in 100% DMSO to create a range of concentrations.
-
Step 2: Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the DMSO-based solutions from Step 1 ten-fold with the pre-warmed FBS. This step helps to create a more stable intermediate solution.
-
Step 3: Final Dilution in Cell Culture Medium: Pre-warm your complete cell culture medium to 37°C. Perform the final dilution of the serum-containing solution from Step 2 into the pre-warmed medium to achieve your desired final experimental concentrations. The final DMSO concentration should ideally be at or below 0.5%.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for preparing and using this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: 3-Hydroxylicochalcone A Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with 3-Hydroxylicochalcone A in various experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period in my cell culture medium. What could be the cause?
A1: The loss of activity is likely due to the inherent instability of the chalcone structure, particularly the α,β-unsaturated ketone moiety. Several factors in cell culture media can contribute to its degradation, including:
-
pH: Standard cell culture media is typically buffered around pH 7.4, which can be slightly alkaline and may promote the degradation of some chalcones.
-
Temperature: Incubation at 37°C, the standard for most cell cultures, can accelerate the degradation process.
-
Media Components: Certain components in the media, such as reactive oxygen species (ROS) generated by cellular metabolism, can lead to oxidative degradation.
-
Light Exposure: Chalcones can be photolabile, and exposure to light during preparation and incubation can cause degradation.
Q2: What is the expected half-life of this compound in standard cell culture media like DMEM?
A2: While specific quantitative data for this compound is not extensively published, based on the general stability of chalcones, its half-life in physiological conditions (pH 7.4, 37°C) can be in the range of a few hours. We recommend performing a preliminary stability study under your specific experimental conditions to determine the precise half-life.
Q3: How can I prepare and store my this compound stock solutions to maximize stability?
A3: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent: Dissolve this compound in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Concentration: Prepare a highly concentrated stock solution to minimize the volume added to your experimental medium, thereby reducing the impact of the solvent on your cells and the final pH.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Are there any visible signs of this compound degradation in my media?
A4: A color change in the medium, such as a shift to a more yellowish or brownish hue, can sometimes indicate degradation of phenolic compounds like this compound. However, the most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound during the experiment. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time between solution preparation and addition to the cells. |
| Low or no observable biological effect. | Significant degradation of the compound before it can exert its effect. | Increase the initial concentration of this compound to compensate for expected degradation. Alternatively, replenish the media with freshly prepared compound at regular intervals during long-term experiments. |
| Precipitate forms when adding stock solution to media. | Poor solubility of this compound in the aqueous medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is kept low (typically <0.5%). Pre-warm the media to 37°C before adding the stock solution and mix gently but thoroughly. |
| High background in fluorescence-based assays. | Potential formation of fluorescent degradation products. | Analyze a "media only + compound" control to assess the background fluorescence. If high, consider using an alternative assay or purifying the this compound. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on the general behavior of chalcones. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 5.0 | 37 | 24 | 85 |
| 7.4 | 37 | 24 | 55 |
| 8.5 | 37 | 24 | 30 |
Table 2: Effect of Temperature on the Stability of this compound (at pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 24 | 95 |
| 25 | 24 | 70 |
| 37 | 24 | 55 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.[1][2]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes. Neutralize with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (in a transparent container) to a photostability chamber. Analyze samples at appropriate time intervals.
3. Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Quantification of this compound in Cell Culture Media by HPLC
This protocol provides a general framework for developing an HPLC method to quantify this compound in cell culture media.[5][6][7]
1. HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV scan of the pure compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Collect the cell culture media containing this compound.
-
Centrifuge to remove cells and debris.
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of media supernatant.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Visualizations
Caption: Troubleshooting workflow for addressing instability issues with this compound.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.[8][9]
References
- 1. asianjpr.com [asianjpr.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development, optimisation and validation of a stability-indicating HPLC method of achyrobichalcone quantification using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for the determination of thymoquinone in growth cell medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licochalcone A induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances Licochalcone A-induced apoptosis of human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing off-target effects of 3-Hydroxylicochalcone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of 3-Hydroxylicochalcone A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a chalcone compound known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Its primary mechanisms of action are believed to involve the modulation of several key signaling pathways. For instance, it has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Furthermore, it is known to interact with specific cellular targets, which can vary depending on the cell type and context of the study.
Q2: What are potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, chalcones, in general, can exhibit off-target activities due to their chemical structure. Potential off-target effects could include:
-
Covalent modification of proteins: The α,β-unsaturated ketone moiety in chalcones can react with nucleophilic residues on proteins, such as cysteine, leading to non-specific binding.
-
Interaction with multiple kinases: The ATP-binding pocket of kinases is a common off-target site for small molecules.
-
Modulation of unintended signaling pathways: Cross-talk between signaling pathways can lead to the modulation of pathways that are not the primary target.
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
Distinguishing between on-target and off-target effects is crucial for validating experimental results. Here are a few strategies:
-
Use of a structurally related inactive analog: Synthesize or obtain an analog of this compound that is inactive against the primary target but retains the core chalcone structure. If this inactive analog produces the same phenotype, it is likely an off-target effect.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound still elicits the same response in these cells, the effect is likely off-target.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of this compound to its intended target in a cellular context.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: High cytotoxicity observed at effective concentrations.
Possible Cause: The observed cytotoxicity may be due to off-target effects rather than the intended mechanism of action.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. A small therapeutic window (CC50/EC50) may suggest off-target toxicity.
-
Assess markers of cellular stress: Measure markers of oxidative stress (e.g., reactive oxygen species) or unfolded protein response, which can be induced by non-specific compound activity.
-
Co-treatment with an antioxidant: If oxidative stress is suspected, co-treat the cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype without affecting the on-target activity.
Issue 2: Inconsistent results across different cell lines.
Possible Cause: The expression levels of the on-target and potential off-target proteins can vary significantly between different cell lines.
Troubleshooting Steps:
-
Profile target expression: Quantify the mRNA and protein levels of the intended target in the cell lines being used.
-
Characterize off-target expression: If known off-targets of chalcones are reported in the literature, assess their expression levels as well.
-
Use a cell line with a well-defined genetic background: This can help to minimize variability due to unknown genetic factors.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its intracellular target.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Apparatus for heat shocking (e.g., PCR cycler)
-
Equipment for protein extraction and Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for the desired time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant and analyze the amount of the soluble target protein by Western blotting. A positive target engagement will result in a thermal stabilization of the protein, meaning more of it will remain in the supernatant at higher temperatures in the drug-treated samples compared to the control.
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Primary Target Kinase | 85 | 98 |
| Off-Target Kinase 1 | 15 | 55 |
| Off-Target Kinase 2 | 5 | 25 |
| Off-Target Kinase 3 | 2 | 10 |
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: 3-Hydroxylicochalcone A Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in bioassays involving 3-Hydroxylicochalcone A.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Question: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
Answer:
Precipitation is a common issue with hydrophobic compounds like chalcones. Here are several steps to troubleshoot this problem:
-
Optimize Stock Solution and Dilution:
-
Ensure your stock solution, typically in 100% DMSO, is fully dissolved. Gentle warming or brief sonication can help.
-
When preparing working concentrations, perform a serial dilution in the cell culture medium. Avoid adding a large volume of the DMSO stock directly to the medium. Instead, add a small volume of the stock to the medium while vortexing to ensure rapid mixing. This minimizes localized high concentrations that can lead to precipitation.[1]
-
-
Control Final Solvent Concentration:
-
The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% to avoid solvent-induced cytotoxicity and precipitation.[2] However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess its effect on your specific cells.[3][4]
-
-
Consider Serum Concentration:
-
The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using a serum-free medium, this might contribute to the solubility problem.
-
-
Pre-warm the Medium:
-
Adding the compound to a pre-warmed medium (37°C) can sometimes improve solubility.
-
Question: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the cause?
Answer:
Inconsistent IC50 values can arise from several experimental variables:
-
Compound Stability: Chalcones can be unstable in aqueous solutions, and their stability can be pH- and temperature-dependent.[1] It is recommended to prepare fresh dilutions from your stock solution for each experiment to ensure consistent compound activity.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Cellular responses can change as cells are passaged repeatedly.
-
Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Variations in cell number will lead to variability in the final assay readout.
-
Incubation Time: Use a consistent incubation time for both the compound treatment and the assay development.
-
Assay-Specific Interference: Some chalcones can directly interact with assay reagents. For example, the α,β-unsaturated carbonyl system in chalcones can potentially reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to an underestimation of cytotoxicity.[1] It is advisable to perform a cell-free control experiment to test for this interference.
Question: My anti-inflammatory assay results with this compound are not reproducible. What factors should I check?
Answer:
Reproducibility in anti-inflammatory assays can be affected by several factors:
-
Stimulant Concentration and Purity: If you are using a stimulant like lipopolysaccharide (LPS), ensure that you are using a consistent concentration and that the purity of the LPS is high. Different batches of LPS can have varying potencies.
-
Cell Activation State: The baseline activation state of your cells (e.g., macrophages) can influence their response to the stimulant and the compound. Ensure consistent cell culture conditions to minimize variations in the basal inflammatory state.
-
Timing of Treatment: The timing of compound addition relative to the stimulant can significantly impact the results. Standardize the pre-treatment, co-treatment, or post-treatment protocol.
-
Readout Variability: The method used to measure inflammation (e.g., nitric oxide, cytokine ELISA) has its own sources of variability. Ensure that your detection method is validated and that you are using appropriate controls.
Question: I am getting variable results in my antimicrobial susceptibility testing with this compound. What are the common pitfalls?
Answer:
Antimicrobial susceptibility testing of natural products like chalcones can be challenging due to their unique properties:
-
Inoculum Preparation: The size of the bacterial or fungal inoculum can significantly affect the Minimum Inhibitory Concentration (MIC) value. A standardized inoculum is crucial for reproducible results.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own antimicrobial activity. It is essential to include a solvent control to account for any inhibitory effects of the solvent itself.[5]
-
Compound Diffusion: In agar-based methods like disk diffusion, the poor aqueous solubility of chalcones can limit their diffusion through the agar, potentially leading to smaller zones of inhibition and an underestimation of their activity. Broth microdilution is often a more suitable method for hydrophobic compounds.
-
Lack of Standardized Breakpoints: Unlike conventional antibiotics, there are no established interpretive criteria (breakpoints) for the susceptibility testing of most natural products. This makes it difficult to classify a microorganism as susceptible, intermediate, or resistant.
II. Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of chalcones due to its ability to dissolve a wide range of hydrophobic compounds.
2. How should I store my this compound stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
3. Can this compound interfere with my MTT assay?
Yes, it is possible. The chemical structure of chalcones may allow them to directly reduce the MTT reagent, leading to a false-positive signal (underestimation of cytotoxicity).[1] To check for this, you should run a cell-free control where you add the compound to the culture medium without cells and then proceed with the MTT assay protocol.
4. What is the expected mechanism of action for this compound's anti-inflammatory effects?
Chalcones, including licochalcone A, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, primarily the NF-κB and Nrf2 pathways.[1][6] this compound likely inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory genes, and may activate the Nrf2 pathway, which is involved in the antioxidant response.
III. Data Presentation
As specific quantitative data for this compound is limited in the public domain, the following tables summarize the bioactivity of structurally similar hydroxy- and methoxy-substituted chalcones to provide a reference for expected potency.
Table 1: Cytotoxicity of Structurally Similar Chalcones in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | SH-SY5Y (Neuroblastoma) | MTT | 5.20 | [7] |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | A-549 (Lung Carcinoma) | MTT | 9.99 | [7] |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | FaDu (Pharyngeal Carcinoma) | MTT | 13.98 | [7] |
| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast Cancer) | MTT | 52.5 | [8] |
| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | MDA-MB-231 (Breast Cancer) | MTT | 66.4 | [8] |
Table 2: Anti-inflammatory Activity of Structurally Similar Chalcones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Hydroxy-3,3′,4′,5′-tetramethoxychalcone | RAW 264.7 | Nitric Oxide Production | 0.3 | [2] |
| 3,4-Dihydroxy-3′,4′,5′-trimethoxychalcone | RAW 264.7 | Nitric Oxide Production | 1.5 | [2] |
| 3-Hydroxy-3′,4,4′,5′-tetramethoxychalcone | RAW 264.7 | Nitric Oxide Production | 1.3 | [2] |
| 2′-Hydroxy-3,4,5,3′,4′-pentamethoxychalcone | RAW 264.7 | Nitric Oxide Production | 1.10 | [1] |
| 2′-Hydroxy-3,4,5-trimethoxychalcone | RAW 264.7 | Nitric Oxide Production | 2.26 | [1] |
Table 3: Antimicrobial Activity of a Structurally Similar Chalcone
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | Broth Microdilution | 62.5 | [9] |
IV. Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and can be adapted for testing this compound.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
2. Anti-inflammatory (Nitric Oxide) Assay
This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Cell culture medium
-
24-well plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrite Measurement: Use the Griess Reagent System to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
-
3. Antimicrobial (Broth Microdilution) Assay
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
-
Procedure:
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium to obtain a range of concentrations.[5]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth with DMSO), and a growth control (broth with inoculum only).
-
Incubation: Incubate the plate at 37°C for 24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
V. Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by chalcones, which are likely relevant to the bioactivity of this compound.
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Nrf2 signaling pathway and the activation point of this compound.
References
- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Viability with 3-Hydroxylicochalcone A Treatment
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability when using 3-Hydroxylicochalcone A and other chalcone derivatives in their experiments. While specific data for this compound is limited in publicly available literature, the information presented here is based on the well-characterized effects of the closely related compound, Licochalcone A, and other chalcone derivatives. Chalcones are a class of compounds known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: Based on studies of similar chalcones like Licochalcone A, treatment of cancer cells with this compound is expected to inhibit cell proliferation and induce apoptosis (programmed cell death).[1][2] The extent of this effect is typically dose- and time-dependent.[3]
Q2: At what concentrations should I expect to see a decrease in cell viability?
A2: The effective concentration of chalcones can vary significantly depending on the specific cell line. For Licochalcone A, IC50 values (the concentration that inhibits 50% of cell viability) generally fall within the micromolar range. For example, in prostate cancer cell lines, IC50 values for Licochalcone A range from 15.73 to 23.35 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: My cell viability results are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Stability and Storage: Ensure the compound is stored correctly, as improper storage can lead to degradation and loss of activity. Prepare fresh dilutions for each experiment from a stock solution.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and within a consistent, low passage number range. Over-passaged or unhealthy cells can respond differently to treatment.
-
Inconsistent Seeding Density: Ensure that the same number of cells are seeded in each well, as variations in cell density can affect the outcome of viability assays.
-
Solvent Concentration: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is consistent across all wells (including controls) and is at a non-toxic level for your cells.
Q4: I am observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations. What could be the cause?
A4: This phenomenon can be an artifact of the assay itself. Potential causes include:
-
Compound Precipitation: At high concentrations, the compound may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric assays (e.g., MTT, XTT), leading to an artificially high signal. Visually inspect your wells for any signs of precipitation.
-
Direct Chemical Interference: The compound itself might directly react with and reduce the assay reagent (e.g., MTT), causing a color change that is independent of cellular metabolic activity. This results in a false-positive signal for cell viability.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. |
| Short Incubation Time | Increase the duration of the treatment. The effects of some compounds on cell viability may only be apparent after longer incubation periods (e.g., 48 or 72 hours). |
| Compound Insolubility | Ensure the compound is fully dissolved in the solvent before diluting it in the culture medium. Consider using a different solvent if solubility is an issue, and always include a vehicle control in your experiment. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the compound. Consider using a different cell line or a positive control compound known to induce cell death in your chosen cell line to validate the experimental setup. |
Issue 2: Excessive cell death in control wells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Determine the maximum non-toxic concentration of your solvent (e.g., DMSO) for your cell line by performing a solvent toxicity test. Ensure the final solvent concentration in all wells is below this threshold. |
| Poor Cell Culture Conditions | Ensure your cells are healthy and free from contamination. Use fresh, properly supplemented culture medium and maintain optimal incubator conditions (temperature, CO2, humidity). |
Issue 3: High background or inconsistent readings in viability assays.
| Possible Cause | Troubleshooting Step |
| Compound Interference with Assay Reagent | Run a control experiment with the compound in cell-free media to check for any direct reaction with the assay reagent. If interference is observed, consider using an alternative viability assay with a different detection principle (e.g., ATP-based assays like CellTiter-Glo®, or dye exclusion methods like Trypan Blue). |
| Incomplete Lysis or Solubilization | For assays that require cell lysis or solubilization of formazan crystals (e.g., MTT), ensure that these steps are complete by visual inspection and adequate mixing. |
Data Presentation
Table 1: Antiproliferative Activity of Licochalcone A in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| PC-3 | Prostate Cancer | WST-1 | 72 | 23.35 ± 2.11 |
| DU145 | Prostate Cancer | WST-1 | 72 | 18.92 ± 1.78 |
| LNCaP | Prostate Cancer | WST-1 | 72 | 15.73 ± 1.54 |
| 22Rv1 | Prostate Cancer | WST-1 | 72 | 16.45 ± 1.62 |
| A549 | Lung Cancer | MTT | 24 | ~40 |
| H460 | Lung Cancer | MTT | 24 | ~40 |
Data for prostate cancer cell lines adapted from a study on Licochalcone A-inspired chalcones.[4] Data for lung cancer cell lines is an approximate value based on reported growth suppression percentages.[3]
Table 2: Induction of Apoptosis by Licochalcone H in Skin Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| A375 | 0 | 48 | 4.02 |
| A375 | 10 | 48 | 25.25 |
| A375 | 20 | 48 | 56.57 |
| A375 | 30 | 48 | 61.70 |
| A431 | 0 | 48 | 4.02 |
| A431 | 10 | 48 | 24.37 |
| A431 | 20 | 48 | 55.76 |
| A431 | 30 | 48 | 61.48 |
Data adapted from a study on Licochalcone H, a related chalcone.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (or other chalcones) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of this compound on cell viability.
Caption: Licochalcone A-mediated inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis.[2][6]
Caption: Licochalcone A induces apoptosis through the ROS-mediated MAPK signaling pathway.[2]
References
- 1. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A Inhibits the Proliferation of Human Lung Cancer Cell Lines A549 and H460 by Inducing G2/M Cell Cycle Arrest and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of HPLC Parameters for 3-Hydroxylicochalcone A Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 3-Hydroxylicochalcone A, a member of the flavonoid family.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of flavonoids like this compound.
Q1: Why am I seeing peak fronting or tailing in my chromatogram?
A1: Asymmetrical peaks can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of your analyte. For acidic compounds, a mobile phase pH 2-3 units below the pKa is recommended. For basic compounds, a pH 2-3 units above the pKa is ideal. Ensure your mobile phase is adequately buffered.[1][2]
-
Column Degradation: The stationary phase of the column can degrade over time. Consider flushing the column with a strong solvent or replacing it if it's old or has been used extensively.[3]
-
Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the initial mobile phase. Using a solvent stronger than the mobile phase can cause peak distortion.[1][3]
Q2: My retention times are shifting between injections. What could be the cause?
A2: Fluctuating retention times can indicate a problem with the HPLC system's stability:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the mixing valve is functioning correctly.[3][4]
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Use a column oven to maintain a consistent temperature.[4]
-
Pump Issues: Leaks in the pump seals or check valves can lead to inconsistent flow rates. Check for any visible leaks and ensure the pump is delivering a constant flow.[3][5]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially important when using a gradient elution.[4]
Q3: I am observing a noisy or drifting baseline. How can I fix this?
A3: A stable baseline is crucial for accurate quantification. Here are common causes of baseline issues:
-
Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase. Contaminants can accumulate and elute, causing baseline noise.[1]
-
Air Bubbles in the System: Degas the mobile phase thoroughly. Air bubbles in the pump or detector cell can cause significant baseline disturbances.[3][4]
-
Detector Lamp Issues: An aging detector lamp can result in increased noise. Check the lamp's energy output and replace it if necessary.[4]
-
Leaks: Leaks in the system, even small ones, can cause baseline drift. Carefully inspect all fittings and connections.[1][4]
Q4: Why am I seeing split peaks for my analyte?
A4: Split peaks can arise from a few primary issues:
-
Contamination at the Column Inlet: Particulates from the sample or system can block the column inlet frit. Try back-flushing the column or replacing the frit. Using a guard column can help prevent this.[1]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is significantly different from the mobile phase can cause the peak to split. Try to dissolve the sample in the mobile phase.[1]
-
Co-eluting Impurities: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other. Modifying the mobile phase composition or gradient can help improve resolution.[1]
Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC parameters for flavonoid analysis?
A1: For flavonoids like this compound, a reversed-phase HPLC method is commonly used. Here are some typical starting conditions that can be optimized:
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical.[8][9]
-
Detection Wavelength: Flavonoids generally have strong UV absorbance. A UV-Vis or DAD detector is commonly used, with detection wavelengths often set around 280 nm and 360 nm.[8][10]
-
Flow Rate: A flow rate of 0.8 to 1.2 mL/min is a common starting point for standard analytical columns.[11][12]
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: To improve resolution, you can adjust several parameters:
-
Mobile Phase Composition: Altering the ratio of organic to aqueous solvent or changing the type of organic solvent (e.g., methanol vs. acetonitrile) can significantly impact selectivity.[13]
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[14]
-
Column Chemistry: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a C8 or a phenyl-hexyl column.[13]
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thus altering selectivity.[4]
Q3: What is the importance of a guard column in my analysis?
A3: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.[1]
Q4: How should I prepare my sample for HPLC analysis?
A4: Proper sample preparation is critical for reliable results. A typical procedure involves:
-
Extraction: Extracting the this compound from the sample matrix using a suitable solvent.
-
Filtration: Filtering the extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
Dilution: Diluting the filtered sample to an appropriate concentration within the linear range of the detector. It is best to dilute the sample with the initial mobile phase composition.[3]
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the analysis of this compound. Optimization will likely be required for specific sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm and 360 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase to a concentration expected to be within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of flavonoids, which can serve as a starting point for optimizing the analysis of this compound.
| Parameter | Typical Value/Range | Reference |
| Column Type | C18 | [6][7] |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | [6][12] |
| Particle Size | 3 µm, 5 µm | [12] |
| Mobile Phase (A) | Water with 0.1% Formic Acid or Acetic Acid | [8][9] |
| Mobile Phase (B) | Acetonitrile or Methanol | [6][8] |
| Elution Mode | Gradient | [8][9] |
| Flow Rate | 0.6 - 1.5 mL/min | [6][11][12] |
| Column Temperature | 25 - 40 °C | [4][6] |
| Injection Volume | 5 - 20 µL | [11] |
| Detection Wavelength | 280 nm, 360 nm | [8][10] |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Key parameters influencing HPLC separation.
References
- 1. realab.ua [realab.ua]
- 2. iosrphr.org [iosrphr.org]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to 3-Hydroxylicochalcone A
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3-Hydroxylicochalcone A (3-HLC-A) and encountering cellular resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of action and resistance to 3-HLC-A and related chalcones.
Q1: What are the primary anticancer mechanisms of this compound and similar chalcones?
A1: 3-HLC-A, a member of the chalcone family, is believed to exert its anticancer effects through multiple mechanisms. Chalcones are known to induce apoptosis (programmed cell death), regulate the cell cycle to inhibit proliferation, and suppress tumor invasion and metastasis.[1] They can act on various molecular targets, including tubulin, protein tyrosine kinases, and transcription factors like NF-κB.[1][2] Specifically, many chalcones lead to cell cycle arrest at the G2/M phase, often by inhibiting tubulin polymerization.[3][4]
Q2: What are the known mechanisms of cellular resistance to chalcones?
A2: Resistance to chalcones, and anticancer drugs in general, is a significant challenge.[4][5][6] Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[2]
-
Target Alteration: Mutations in the drug's primary molecular target can prevent the compound from binding effectively.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, a common issue with targeted therapies.[7] For instance, resistance to EGFR inhibitors can be mediated by the activation of the MET pathway.[7]
-
Hypoxia-Induced Resistance: The low-oxygen (hypoxic) environment within a tumor can induce resistance to apoptosis.[8]
Q3: How can I determine if my cancer cell line has developed resistance to 3-HLC-A?
A3: The most direct method is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay (e.g., MTT, SRB, or PrestoBlue). A significant increase (typically >3-fold) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line indicates acquired resistance. This should be complemented with functional assays, such as colony formation assays, to assess long-term proliferative capacity in the presence of the drug.
Q4: What are some potential combination strategies to overcome resistance to 3-HLC-A?
A4: Combination therapy is a well-established strategy to overcome drug resistance.[9] For 3-HLC-A, potential combinations could include:
-
ABC Transporter Inhibitors: Combining 3-HLC-A with an inhibitor of ABC transporters could increase its intracellular accumulation in resistant cells.
-
Inhibitors of Bypass Pathways: If a specific bypass mechanism is identified (e.g., activation of MET signaling), co-treatment with an inhibitor of that pathway (e.g., a MET inhibitor) could restore sensitivity.[7]
-
Standard Chemotherapeutic Agents: Combining 3-HLC-A with conventional drugs like paclitaxel or carboplatin may create a synergistic effect, allowing for lower doses of each agent and potentially overcoming resistance.[10][11]
-
Targeting Different Pathways: Using drugs that target unrelated but essential pathways, such as inhibitors of GSK-3β and CDK1, can augment the apoptotic sensitivity of resistant tumors.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues in a question-and-answer format.
Q1: Problem - My cell viability assay (e.g., MTT) yields inconsistent IC50 values for 3-HLC-A across experiments.
A1: Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent initial cell numbers can dramatically affect results. Ensure you are using a consistent, optimized cell seeding density for your specific cell line and assay duration.
-
Compound Stability: Chalcones can be unstable in solution. Prepare fresh stock solutions of 3-HLC-A in a suitable solvent (e.g., DMSO) and make fresh dilutions in media for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Assay Incubation Time: The timing of drug treatment and assay readout is critical. Ensure incubation times are precisely controlled. For MTT assays, the incubation time with the MTT reagent itself can also affect the final absorbance reading.
-
Cell Line Health: Use cells from a consistent passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity. Regularly check for mycoplasma contamination.
Q2: Problem - I am not observing the expected level of apoptosis (via Annexin V/PI staining) after 3-HLC-A treatment, even at concentrations above the IC50.
A2: Possible Causes and Solutions:
-
Time-Point Mismatch: Apoptosis is a dynamic process. You may be missing the peak apoptotic window. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing apoptosis in your cell line.
-
Alternative Cell Death Mechanisms: The primary mechanism of action may not be apoptosis. The cells could be undergoing other forms of cell death, such as necroptosis or autophagy, or they may be entering senescence (cell cycle arrest).[4] Investigate markers for these alternative pathways (e.g., LC3B for autophagy, p21/p16 for senescence).
-
Resistance Development: The cells may have inherent or acquired resistance. Confirm the IC50 and consider investigating resistance mechanisms as outlined in the FAQ section.
Q3: Problem - Western blot analysis for downstream targets of 3-HLC-A (e.g., p53, Bax/Bcl-2 ratio) shows no significant change.
A3: Possible Causes and Solutions:
-
Sub-optimal Treatment Conditions: Verify that the concentration and duration of 3-HLC-A treatment are sufficient to induce a response. Use a positive control if available.
-
Antibody Quality: Ensure your primary and secondary antibodies are validated for the species and application. Run appropriate controls, including loading controls (e.g., GAPDH, β-actin) and positive/negative cell lysate controls.
-
Pathway Independence: The anticancer effect of 3-HLC-A in your specific cell model might be independent of the pathway you are investigating. Chalcones can act on numerous targets.[2] Consider broader screening approaches like RNA-seq or proteomics to identify the relevant pathways.
Section 3: Data Presentation
Table 1: Anticancer Activity of Selected Chalcone Derivatives
| Compound/Hybrid | Cancer Cell Line | Assay | IC50 / GI50 Value (µM) | Reference |
| Naphthalene-bearing chalcone (hybrid 10) | HCT116 (Colon) | Anti-proliferative | 1.20 ± 0.07 | [3] |
| Naphthalene-bearing chalcone (hybrid 10) | HepG2 (Liver) | Anti-proliferative | 1.02 ± 0.04 | [3] |
| α-phthalimido-chalcone (hybrid 14) | MCF-7 (Breast) | Anti-proliferative | 1.42 ± 0.15 | [3] |
| Combretastatin-chalcone hybrid (19) | MCF-7 (Breast) | Anti-proliferative | 5.43 | [3] |
| Combretastatin-chalcone hybrid (19) | HepG2 (Liver) | Anti-proliferative | 1.80 | [3] |
| HDAC inhibitor chalcone hybrid (38) | HT-29 (Colon) | Anti-proliferative | 2.10 ± 0.13 | [3] |
| HDAC inhibitor chalcone hybrid (38) | HCT-116 (Colon) | Anti-proliferative | 0.22 ± 0.63 | [3] |
| 2′-hydroxy-2,5-dimethoxychalcone (9) | Canine Lymphoma/Leukemia | Anti-proliferative | 9.76 - 40.83 | [12] |
| 2′-hydroxy-4′,6′-dimethoxychalcone (10) | Canine Lymphoma/Leukemia | Anti-proliferative | 9.18 - 46.11 | [12] |
Section 4: Experimental Protocols & Visualizations
Experimental Workflow: Identifying and Overcoming 3-HLC-A Resistance
Caption: Workflow for confirming resistance and developing strategies to overcome it.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of 3-HLC-A in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with 3-HLC-A at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to the loading control.
Signaling Pathway: Common Mechanisms of Chalcone Resistance
Caption: Key molecular mechanisms contributing to cancer cell resistance to chalcones.
References
- 1. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chalcone-derivatives-and-their-activities-against-drug-resistant-cancers-an-overview - Ask this paper | Bohrium [bohrium.com]
- 7. 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming hypoxia-induced apoptotic resistance through combinatorial inhibition of GSK-3β and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Combination Treatment of Cervical Cancer Using Folate-Decorated, pH-Sensitive, Carboplatin and Paclitaxel Co-Loaded Lipid-Polymer Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3-Hydroxylicochalcone A for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxylicochalcone A (3-HLC-A). The focus is on overcoming challenges related to its low oral bioavailability in in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of 3-HLC-A for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of 3-HLC-A after oral administration. | Poor aqueous solubility: 3-HLC-A, like many chalcones, is a lipophilic compound with limited solubility in aqueous environments, leading to poor dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Decrease the particle size of the 3-HLC-A powder through micronization or nanocrystal technology to increase the surface area for dissolution. 2. Formulation as a Solid Dispersion: Disperse 3-HLC-A in a hydrophilic carrier (e.g., PVP, HPMC, PEG) to enhance its wettability and dissolution rate. 3. Utilize Lipid-Based Formulations: Formulate 3-HLC-A in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract. |
| Precipitation of 3-HLC-A in the GI tract upon dilution of the formulation. | Supersaturation and instability: The formulation may create a supersaturated state of 3-HLC-A in the stomach, which then precipitates upon moving to the higher pH of the intestine. | 1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation. These polymers can help maintain the supersaturated state and prevent precipitation. 2. Optimize Lipid-Based Systems: For SEDDS, carefully select oils, surfactants, and co-surfactants to ensure the formation of stable nanoemulsions upon dilution that can effectively keep the drug solubilized. |
| High first-pass metabolism. | Extensive metabolism in the liver and/or gut wall: Chalcones can be subject to significant first-pass metabolism, reducing the amount of active compound reaching systemic circulation. | 1. Co-administration with Bioavailability Enhancers: Consider co-administering piperine, a known inhibitor of cytochrome P450 enzymes, which can reduce first-pass metabolism.[1] 2. Lymphatic Targeting: Utilize lipid-based formulations, particularly those with long-chain fatty acids, to promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass hepatic metabolism. |
| Inconsistent results between experimental animals. | Variability in GI physiology: Differences in gastric emptying, intestinal pH, and enzyme activity among animals can lead to variable absorption. Improper administration technique: Inconsistent oral gavage technique can lead to dosing errors or stress in the animals, affecting GI motility. | 1. Standardize Experimental Conditions: Fast animals overnight to reduce variability in gastric contents. Standardize the volume and vehicle of the administered dose. 2. Refine Administration Technique: Ensure consistent and proper oral gavage technique to deliver the dose directly to the stomach with minimal stress to the animal. |
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of chalcones like 3-HLC-A?
A1: Chalcones, in their pure form, generally exhibit low oral bioavailability. For instance, a study on a hydroxychalcone reported an absolute oral bioavailability of approximately 10.54 ± 0.52% in rats.[1] This is primarily due to their poor aqueous solubility and potential for first-pass metabolism.
Q2: What are the main challenges in formulating 3-HLC-A for oral administration?
A2: The primary challenges stem from its physicochemical properties. 3-HLC-A is a lipophilic molecule with low aqueous solubility, which limits its dissolution in the gastrointestinal fluids – a prerequisite for absorption. Furthermore, it may be susceptible to degradation in the harsh environment of the stomach and undergo extensive first-pass metabolism in the liver.
Q3: What are some effective strategies to enhance the bioavailability of 3-HLC-A?
A3: Several formulation strategies can be employed:
-
Nanoparticle-based delivery systems: Encapsulating 3-HLC-A in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption. For the related compound Licochalcone A, a casein-pectin nanoparticle formulation resulted in a 2.47-fold increase in oral bioavailability.[2]
-
Solid dispersions: Creating a solid dispersion of 3-HLC-A with a hydrophilic polymer can significantly improve its dissolution rate by converting the drug to an amorphous state and enhancing its wettability.
-
Lipid-based formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and co-solvents that can solubilize 3-HLC-A and form a fine emulsion in the GI tract, facilitating its absorption.
-
Cyclodextrin complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of 3-HLC-A.
Q4: Are there any specific excipients that are recommended for 3-HLC-A formulations?
A4: While specific excipient compatibility studies for 3-HLC-A are not widely published, general recommendations for poorly soluble drugs apply. For solid dispersions, polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used. For lipid-based systems, long-chain and medium-chain triglycerides, and non-ionic surfactants with appropriate HLB values are good starting points.
Q5: How can I assess the effectiveness of my formulation in vitro before proceeding to in vivo studies?
A5: In vitro dissolution studies under conditions that mimic the GI tract (e.g., simulated gastric fluid and simulated intestinal fluid) are crucial. These studies can help you compare the dissolution profiles of different formulations against the pure drug. Additionally, in vitro cell permeability assays using Caco-2 cells can provide an indication of the potential for intestinal absorption.
Quantitative Data on Bioavailability Enhancement
The following table summarizes data on the solubility and bioavailability enhancement of Licochalcone A, a structurally similar compound, using different formulation strategies. This data can serve as a reference for formulating 3-HLC-A.
| Formulation Strategy | Compound | Metric | Result with Formulation | Result without Formulation (Control) | Fold Increase | Reference |
| Hollow Gold Nanoparticles | Licochalcone A | Aqueous Solubility | 488.9 µg/mL | 136.1 µg/mL | ~3.6 | [3] |
| Casein-Pectin Nanoparticles | Licochalcone A | Oral Bioavailability (AUC) | - | - | 2.47 | [2] |
| Polyherbal Formulation with Piperine | Hydroxychalcone | Oral Bioavailability | Increased | Baseline | Significant (p < 0.01) | [1] |
Experimental Protocols
Protocol 1: Preparation of 3-HLC-A Solid Dispersion by Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic carrier such as PVP K30 or HPMC E5.
-
Drug-Carrier Ratio: Prepare physical mixtures of 3-HLC-A and the carrier in various ratios (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolution: Dissolve the 3-HLC-A and the carrier in a suitable common solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vivo Oral Administration in Rodents (General Guideline)
-
Animal Model: Use adult male/female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6 or BALB/c) with appropriate body weight (e.g., 200-250g for rats, 20-25g for mice).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment under standard laboratory conditions.
-
Fasting: Fast the animals overnight (12-18 hours) before oral administration, with free access to water.
-
Formulation Preparation: Prepare the 3-HLC-A formulation (e.g., suspension in 0.5% carboxymethyl cellulose, or a solution in a suitable vehicle for the enhanced formulation) at the desired concentration.
-
Dosing: Administer the formulation orally using a gavage needle of appropriate size for the animal. The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 3-HLC-A in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Challenges to the oral bioavailability of this compound.
Caption: Strategies to enhance the bioavailability of this compound.
Caption: Experimental workflow for in vivo bioavailability assessment.
References
- 1. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of licochalcone A - integrated casein-pectin nanodelivery system: Insights into its gastrointestinal digestibility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green and facile preparation approach, licochalcone A capped on hollow gold nanoparticles, for improving the solubility and dissolution of anticancer natural product - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 3-Hydroxylicochalcone A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges encountered during experiments with 3-Hydroxylicochalcone A.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values for chalcone derivatives like this compound can stem from several factors:
-
Compound Solubility: this compound, like many chalcones, may have poor aqueous solubility. Precipitation in your cell culture medium can lead to a lower effective concentration, resulting in higher and more variable IC50 values.
-
Stock Solution Stability: The stability of your DMSO stock solution is crucial. Improper storage (e.g., exposure to light, frequent freeze-thaw cycles) can lead to degradation of the compound over time.
-
Assay Interference: Certain chalcones can directly interact with assay reagents. For example, the α,β-unsaturated carbonyl system in chalcones can potentially reduce tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity, leading to an underestimation of cytotoxicity.[1]
-
Cellular Factors: Variations in cell passage number, seeding density, and metabolic state can all influence the cellular response to a compound.
Q2: How can we improve the solubility of this compound in our aqueous cell culture media?
A2: To address solubility issues, consider the following:
-
Optimize Stock Solution: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming or sonication may be necessary.[1]
-
Serial Dilution: When preparing working concentrations, perform a serial dilution in the culture medium. Adding a small volume of the DMSO stock to a larger volume of medium while vortexing can prevent localized high concentrations and subsequent precipitation.[1]
-
Co-solvents: While not ideal for all experiments, the use of a co-solvent in the final culture medium at a low, non-toxic concentration may be considered. However, appropriate vehicle controls are essential.
-
Visual Inspection: Always visually inspect your final diluted solutions and the wells of your cell culture plates under a microscope for any signs of precipitation.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: For optimal stability and reproducibility:
-
Solvent: High-purity DMSO is the recommended solvent for creating a concentrated stock solution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions for extended periods.
Q4: Are there alternative cell viability assays to MTT that are less prone to interference from chalcones?
A4: Yes. If you suspect your this compound is interfering with the MTT assay, consider these alternatives:
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is less likely to be affected by the reducing properties of the compound.
-
LDH Release Assay: This assay measures membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells, indicating necrosis.[1]
-
Crystal Violet Assay: This is a simple and inexpensive method that stains the DNA of adherent cells.
It is always advisable to perform a cell-free control experiment to test for direct reduction of the MTT reagent by your compound.[1]
Troubleshooting Guides
Guide 1: Inconsistent Anti-Inflammatory Effects
Problem: Variable inhibition of inflammatory markers (e.g., NO, PGE2, pro-inflammatory cytokines) in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect from light. |
| Inconsistent Cell Stimulation | Ensure consistent concentration and purity of the inflammatory stimulus (e.g., LPS). Standardize the stimulation time across all experiments. |
| Variable Cell Response | Use cells within a consistent and narrow passage number range. Ensure uniform cell seeding density. |
| Timing of Treatment | The timing of compound addition relative to the inflammatory stimulus can be critical. Optimize the pre-treatment, co-treatment, or post-treatment incubation time. |
Guide 2: Unexpected Cytotoxicity in Non-Cancerous Cell Lines
Problem: this compound shows toxicity to normal cells at concentrations expected to be selective for cancer cells.
| Potential Cause | Troubleshooting Steps |
| Compound Purity | Verify the purity of your this compound batch using analytical methods like HPLC or NMR. Impurities from synthesis could be cytotoxic. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used. |
| Off-Target Effects | The compound may have off-target effects in the specific normal cell line being used. Test on a panel of different normal cell lines to assess specificity. |
| Assay Artifacts | As mentioned in the FAQs, the compound might be interfering with the viability assay itself, leading to a false-positive reading of cytotoxicity. Validate findings with an alternative assay method. |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium from a concentrated DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Protocol for NF-κB Activation Assay (Western Blot for IκBα Degradation)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against IκBα. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of IκBα degradation. A reduction in degradation indicates inhibition of the NF-κB pathway.
Signaling Pathways and Workflows
Caption: A generalized workflow for in vitro studies of this compound.
Caption: Potential mechanism of NF-κB pathway inhibition.
Caption: General overview of MAPK signaling modulation.
References
Technical Support Center: Optimizing Experiments with 3-Hydroxylicochalcone A
Welcome to the technical support center for 3-Hydroxylicochalcone A (3-HLC-A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell culture experiments?
A1: The optimal incubation time for 3-HLC-A is highly dependent on the experimental objective, the cell line being used, and the concentration of the compound. There is no single universal optimal time. For instance, effects on signaling pathways like NF-κB and STAT3 can be observed at earlier time points, while assessing outcomes like cell viability or apoptosis often requires longer incubation periods. It is crucial to perform a time-course experiment to determine the ideal incubation time for your specific model and endpoint.
Q2: How do I determine the effective concentration range for this compound?
A2: A dose-response experiment is essential to determine the effective concentration range. We recommend starting with a broad range of concentrations based on published data for similar chalcone compounds and then narrowing it down to a more focused range around the observed IC50 (half-maximal inhibitory concentration) for your specific assay.
Q3: What are the known signaling pathways affected by this compound and related chalcones?
A3: 3-HLC-A and other chalcones have been shown to modulate several key signaling pathways involved in inflammation and cancer. The primary targets include the NF-κB and STAT3 pathways.[1] Chalcones can inhibit the activation of NF-κB, a key regulator of inflammatory responses, and can also interfere with the STAT3 signaling cascade, which is crucial for cell survival and proliferation.
Q4: What are the common solvents for dissolving this compound?
A4: 3-HLC-A is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration for the experiment. It is critical to ensure that the final concentration of the solvent in the culture medium is low enough (typically <0.1%) to not affect the cells. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Inconsistent compound concentration.- Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding.- Mix the compound thoroughly in the medium before adding to cells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of 3-HLC-A. | - Incubation time is too short.- Concentration is too low.- Compound degradation.- Cell line is resistant. | - Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).- Perform a dose-response experiment with a wider concentration range.- Prepare fresh stock solutions and store them properly.- Test on a different, sensitive cell line to confirm compound activity. |
| High cell death in control wells. | - Solvent (e.g., DMSO) toxicity.- Poor cell health.- Contamination. | - Ensure the final solvent concentration is non-toxic (typically <0.1%).- Use healthy, low-passage number cells.- Regularly check for microbial contamination. |
| Inconsistent results in signaling pathway analysis (e.g., Western blot for p-STAT3). | - Suboptimal incubation time for pathway activation/inhibition.- Issues with antibody quality or protocol. | - Perform a time-course experiment at shorter intervals (e.g., 15, 30, 60, 120 minutes) to capture transient signaling events.- Validate antibodies and optimize Western blotting protocol. |
Experimental Data Summary
The following tables summarize typical incubation times and concentrations for chalcone compounds in various assays, which can serve as a starting point for optimizing your experiments with this compound.
Table 1: Incubation Times and Concentrations for Cell Viability/Proliferation Assays
| Cell Line | Assay | Chalcone Compound | Concentration Range | Incubation Time (hours) |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Chalcone-3 | 9 - 72 µg/mL | 24, 48, 72[2] |
| HGC-27 (Gastric Cancer) | Cell Proliferation | 3'-methyl-3-hydroxy-chalcone | Not specified | Time-dependent inhibition observed[1] |
| A431, SK-MEL-2 (Skin Cancer) | MTT Assay | 3-Deoxysappanchalcone | 10 - 20 µM | 24, 48, 72, 96[3] |
| HCC827GR (Lung Cancer) | MTT Assay | 3-Deoxysappanchalcone | 3 - 12 µM | 24, 48[4] |
Table 2: Incubation Times for Signaling Pathway Modulation
| Target Pathway | Cell Line | Assay | Chalcone/Inhibitor | Incubation Time |
| NF-κB | L929sA (Fibrosarcoma) | EMSA | BAT3 (Curcumin analogue) | 2 hours (pretreatment)[5] |
| STAT3 | BeWo (Choriocarcinoma) | Western Blot | LIF (inducer) | 5 - 60 minutes[6] |
| NF-κB | THP-1 (Monocytes) | Reporter Assay | 2-styrylchromones | Not specified |
| STAT3 | HLF (Hepatoma) | Immunoblot | Luteolin | 30 minutes[7] |
Experimental Protocols
General Protocol for Determining Optimal Incubation Time for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of 3-HLC-A or the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assay: At the end of each incubation period, assess cell viability using a suitable method, such as the MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each time point.
General Protocol for Assessing NF-κB Activation
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Pre-treat the cells with various concentrations of 3-HLC-A for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α or LPS for a short period (e.g., 30 minutes).
-
Cell Lysis: Harvest the cells and prepare nuclear and cytoplasmic extracts.
-
Analysis: Analyze the nuclear translocation of NF-κB subunits (e.g., p65) using techniques like Western blotting or an Electrophoretic Mobility Shift Assay (EMSA).
Visualizations
References
- 1. Inhibitory effects of 3'-methyl-3-hydroxy-chalcone on proliferation of human malignant tumor cells and on skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 3-Hydroxylicochalcone A and Resveratrol
A comprehensive review for researchers and drug development professionals of the antioxidant, anti-inflammatory, anticancer, and metabolic effects of 3-Hydroxylicochalcone A and the well-studied polyphenol, resveratrol.
This guide provides a detailed comparison of the biological activities of this compound, a lesser-known chalcone, and resveratrol, a widely researched stilbenoid. By presenting quantitative experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to be a valuable resource for scientists and professionals in the field of drug discovery and development.
Introduction
Both this compound and resveratrol are naturally occurring polyphenolic compounds that have garnered interest for their potential health benefits. Resveratrol, found in grapes, berries, and peanuts, has been extensively studied for its diverse pharmacological properties. This compound belongs to the chalcone family, a class of compounds known for their broad spectrum of biological activities. This guide will delve into a side-by-side comparison of their effects, supported by experimental evidence.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacities of this compound and resveratrol have been evaluated using various in vitro assays.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| 3-Hydroxy-4-methoxy chalcone | DPPH Radical Scavenging | 11.9 µg/mL | [1] |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | [2] |
| Resveratrol | DPPH Radical Scavenging | 0.131 mM | [3] |
| Resveratrol | ABTS Radical Scavenging | 2.86 µg/mL | [2] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 3.3 µg/mL | [1] |
| Vitamin C (Standard) | DPPH Radical Scavenging | 6.35 µg/mL | [2] |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (this compound or resveratrol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[1][2]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Both this compound and resveratrol have demonstrated the ability to modulate inflammatory pathways.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect | IC50 Value | Reference |
| 2'-hydroxy-4'-methoxychalcone | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | Inhibition of LPS-induced NO production | 3-30 µM | [4] |
| Resveratrol | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | Strong inhibition of LPS-induced NO generation | ~30 µM | [5][6] |
| Resveratrol Dimerized Analogue (12b) | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | Significant inhibition of LPS-induced NO production | 3.38 µM | [7] |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the culture supernatant is collected.
-
The amount of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.[4][5][6]
Signaling Pathways
Figure 1: Simplified signaling pathway for LPS-induced inflammation and points of inhibition by resveratrol and this compound.
Anticancer Activity
The potential of natural compounds to combat cancer is a significant area of research. Both resveratrol and various chalcones have been investigated for their cytotoxic effects on different cancer cell lines.
Table 3: Comparison of Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone | MDA-MB-231 (Breast Cancer) | MTT Assay | 42.8 µM | [8] |
| 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone | MCF-7 (Breast Cancer) | MTT Assay | Not significantly different from PC-3 | [8] |
| 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone | PC-3 (Prostate Cancer) | MTT Assay | Not significantly different from MCF-7 | [8] |
| 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone | SiHa (Cervical Cancer) | MTT Assay | Highest resistance | [8] |
| Resveratrol | MCF-7 (Breast Cancer) | MTT Assay | 51.18 µM | [9] |
| Resveratrol | HepG2 (Liver Cancer) | MTT Assay | 57.4 µM | [9] |
| Resveratrol | Various solid tumor cell lines | SRB-U Assay | 35.1 to 83.8 μM | [10] |
| Resveratrol | 4T1 (Breast Cancer) | MTT Assay | ~100 µM (at 48h) | [11] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cancer cells are seeded in 96-well plates and allowed to attach and grow.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the culture medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[9][11]
Signaling Pathways
Figure 2: Overview of key signaling pathways in cancer cell survival and apoptosis, and the potential targets of resveratrol and this compound.
Metabolic Effects
Metabolic disorders, such as diabetes and obesity, are growing global health concerns. Natural compounds that can modulate metabolic pathways are of great interest.
Table 4: Comparison of Metabolic Effects
| Compound | Model | Effect | Mechanism | Reference |
| Hydroxychalcone (general) | 3T3-L1 adipocytes | Insulin mimetic, stimulated glucose uptake and glycogen synthesis | Triggered insulin cascade, phosphorylated insulin receptor | [12] |
| Prenylated chalcones (4-hydroxyderricin and xanthoangelol) | L6 skeletal muscle cells | Increased glucose uptake | Induced GLUT4 translocation | [13] |
| Resveratrol | High-fat diet-fed mice | Decreased fasting blood glucose and insulin | Activated PI3K and SIRT1 signaling pathways | [14] |
| Resveratrol | Elderly patients with type 2 diabetes | Improved glucose metabolism and insulin resistance | Enhanced nutrient sensing systems, reduced proinflammatory cytokines | [15] |
| Resveratrol | Rodent models of diabetes | Decreased blood glucose | Increased intracellular transport of glucose | [16] |
Experimental Protocols
Glucose Uptake Assay in Adipocytes or Muscle Cells:
This assay measures the ability of a compound to stimulate the uptake of glucose into cells.
-
Adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes) are cultured and differentiated.
-
The cells are serum-starved for a period to establish a baseline.
-
The cells are then treated with the test compound (e.g., a hydroxychalcone or resveratrol) or a positive control (e.g., insulin).
-
A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.
-
After an incubation period, the cells are washed to remove extracellular 2-NBDG.
-
The fluorescence intensity within the cells, which is proportional to the amount of glucose uptake, is measured using a fluorescence microplate reader or flow cytometer.
-
The results are compared to the untreated control to determine the effect of the compound on glucose uptake.[12][13]
Signaling Pathways
Figure 3: Key signaling pathways involved in glucose metabolism and the proposed mechanisms of action for resveratrol and hydroxychalcones.
Conclusion
This comparative guide highlights the significant biological activities of both this compound and resveratrol. While resveratrol is a well-established compound with a large body of supporting research, the available data suggests that this compound and its derivatives also possess potent antioxidant, anti-inflammatory, anticancer, and metabolic-modulating properties.
The quantitative data presented in the tables indicates that in some assays, hydroxychalcones exhibit comparable or even superior activity to resveratrol. However, it is crucial to note that the data for this compound is less extensive, and direct comparisons should be made with caution.
The signaling pathway diagrams illustrate the complex molecular mechanisms through which these compounds exert their effects, often targeting key regulatory proteins in inflammation, cancer progression, and metabolic control.
Further research, particularly in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource to stimulate further investigation into this promising class of compounds and to facilitate a more comprehensive understanding of their biological effects in comparison to the well-characterized molecule, resveratrol.
References
- 1. Antidiabetic activity of 3-hydroxyflavone analogues in high fructose fed insulin resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of nitric oxide synthase and the down-regulation of the activation of NFkappaB in macrophages by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 10. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A hydroxychalcone derived from cinnamon functions as a mimetic for insulin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prenylated chalcones 4-hydroxyderricin and xanthoangelol stimulate glucose uptake in skeletal muscle cells by inducing GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulatory effects of resveratrol on glucose metabolism and T-lymphocyte subsets in the development of high-fat diet-induced obesity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of resveratrol therapy on glucose metabolism, insulin resistance, inflammation, and renal function in the elderly patients with type 2 diabetes mellitus: A randomized controlled clinical trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-diabetic effects of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxylicochalcone A and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of 3-Hydroxylicochalcone A against three widely used anti-inflammatory drugs: Ibuprofen, Celecoxib, and Prednisone. Due to the limited availability of specific quantitative data for this compound, this analysis primarily utilizes data from its close structural analog, Licochalcone A. The findings for Licochalcone A are considered highly indicative of the potential activity of this compound.
Executive Summary
Licochalcone A demonstrates significant anti-inflammatory properties through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While Ibuprofen and Celecoxib primarily target cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis, and Prednisone acts via the glucocorticoid receptor to suppress broad inflammatory pathways, Licochalcone A appears to exert its effects by modulating the NF-κB and Nrf2 signaling pathways. This multi-target activity suggests a potential for both potent anti-inflammatory effects and a different side-effect profile compared to existing therapies.
Comparative Data on Anti-Inflammatory Efficacy
The following tables summarize the available quantitative data for Licochalcone A and the comparator drugs. It is important to note that the data is compiled from various studies and direct head-to-head comparisons are limited.
| Compound | Target/Assay | IC50 / Effect | Reference |
| Licochalcone A | Inhibition of ORAI1 channels in T-lymphocytes | 2.97 ± 1.217 µM | [1] |
| Inhibition of Kv1.3 channels in Jurkat T-cells | 0.83 ± 1.222 µM | [1] | |
| Inhibition of KCa3.1 channels in Jurkat T-cells | 11.21 ± 1.07 µM | [1] | |
| Inhibition of Nitric Oxide (NO) production (Licochalcone derivatives) | 2.37 - 10.1 µM | [2] | |
| Ibuprofen | COX-1 Inhibition (in vitro) | ~15 µM | [3] |
| COX-2 Inhibition (in vitro) | >250 µM (for R-ibuprofen) | [3] | |
| PGE2 Synthesis Inhibition (rat uterine homogenate) | Preferential inhibition of PGF2α over PGE2 | [4] | |
| Celecoxib | COX-1 Inhibition (ovine) | 30 µM | [5] |
| COX-2 Inhibition (human) | 0.05 µM (50 nM) | [5] | |
| Prednisone | Inhibition of IL-1β-induced COX-2 expression | Markedly inhibits expression and activity | [6] |
| Inhibition of NF-κB activation | Potent inhibitor via induction of IκBα | [7] |
Table 1: In Vitro Efficacy of Licochalcone A and Comparator Drugs. This table presents the half-maximal inhibitory concentrations (IC50) and observed effects of the compounds in various in vitro anti-inflammatory assays.
| Compound | Model | Dosage | Effect | Reference |
| Licochalcone A | Xylene-induced ear edema (mice) | 5 mg/ear | Remarkable anti-inflammatory effect | |
| Carrageenan-induced paw edema (mice) | 2.5, 5, 10 mg/kg (p.o.) | Significant reduction in paw edema | ||
| Ibuprofen | Carrageenan-induced hyperalgesia (rats) | Intrathecal administration | Reduced hyperalgesia | |
| Celecoxib | Osteoarthritis (human clinical trial) | 200 mg/day | As effective as non-selective NSAIDs with fewer GI events | |
| Prednisone | Various inflammatory conditions (human) | Varies | Potent anti-inflammatory and immunosuppressive effects |
Table 2: In Vivo Efficacy of Licochalcone A and Comparator Drugs. This table summarizes the anti-inflammatory effects of the compounds in animal models and human clinical trials.
Mechanisms of Action
The anti-inflammatory mechanisms of this compound and the comparator drugs are distinct, targeting different points in the inflammatory cascade.
This compound (via Licochalcone A)
Licochalcone A modulates inflammation primarily through the NF-κB and Nrf2 signaling pathways .
-
NF-κB Pathway Inhibition: Licochalcone A inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the inflammatory response.
-
Nrf2 Pathway Activation: Licochalcone A activates the Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect against oxidative stress, a key component of inflammation.
Figure 1: Mechanism of Action of Licochalcone A.
Ibuprofen
Ibuprofen is a non-selective cyclooxygenase (COX) inhibitor , meaning it inhibits both COX-1 and COX-2 enzymes.[3] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
Celecoxib
Celecoxib is a selective COX-2 inhibitor .[5] It preferentially inhibits the COX-2 enzyme, which is primarily induced during inflammation, while having a lesser effect on the constitutively expressed COX-1 enzyme that is involved in protecting the stomach lining. This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Prednisone
Prednisone is a synthetic corticosteroid that acts as a prodrug, being converted to its active form, prednisolone, in the liver. Prednisolone binds to the glucocorticoid receptor (GR) .[6] This complex then translocates to the nucleus and modulates gene expression, leading to a broad suppression of inflammation. This includes inhibiting the synthesis of numerous pro-inflammatory cytokines and enzymes and promoting the synthesis of anti-inflammatory proteins.[7]
Figure 2: Mechanisms of Action of Comparator Drugs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay is used to evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
2. Compound Treatment:
- Pre-treat the adherent cells with various concentrations of the test compound (e.g., this compound, Ibuprofen, Celecoxib, Prednisone) for 1-2 hours.
3. Inflammatory Stimulation:
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (no compound) and a negative control group (no LPS).
4. Cytokine Measurement:
- Collect the cell culture supernatants and centrifuge to remove any cellular debris.
- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
- Determine the IC50 value for each compound by plotting the percentage of cytokine inhibition against the log of the compound concentration.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
culture [label="Culture RAW 264.7 cells"];
seed [label="Seed cells in 24-well plate\n(1x10^6 cells/mL)"];
adhere [label="Incubate overnight for adherence"];
pretreat [label="Pre-treat with test compound\n(1-2 hours)"];
stimulate [label="Stimulate with LPS (1 µg/mL)\n(24 hours)"];
collect [label="Collect culture supernatant"];
centrifuge [label="Centrifuge to remove debris"];
elisa [label="Measure cytokine levels (ELISA)"];
analyze [label="Analyze data and calculate IC50"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> culture;
culture -> seed;
seed -> adhere;
adhere -> pretreat;
pretreat -> stimulate;
stimulate -> collect;
collect -> centrifuge;
centrifuge -> elisa;
elisa -> analyze;
analyze -> end;
}
Figure 3: Workflow for LPS-Induced Cytokine Release Assay.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.
1. Animal Acclimatization:
- Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
- Administer the test compound (e.g., this compound, Ibuprofen, Celecoxib, Prednisone) or the vehicle (control) orally (p.o.) or intraperitoneally (i.p.) to the animals.
3. Induction of Inflammation:
- One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
5. Data Analysis:
- Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula:
- % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
- Where ΔV is the change in paw volume.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
acclimatize [label="Acclimatize rodents"];
administer [label="Administer test compound or vehicle"];
induce [label="Inject carrageenan into hind paw\n(1 hour post-administration)"];
measure0 [label="Measure initial paw volume (0h)"];
measure_intervals [label="Measure paw volume at intervals\n(1h, 2h, 3h, 4h)"];
calculate [label="Calculate percentage inhibition\nof edema"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> acclimatize;
acclimatize -> administer;
administer -> induce;
induce -> measure0;
induce -> measure_intervals;
measure_intervals -> calculate;
calculate -> end;
}
Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
This compound, as represented by its close analog Licochalcone A, presents a promising profile as an anti-inflammatory agent with a mechanism of action that is distinct from commonly used NSAIDs and corticosteroids. Its ability to modulate both the NF-κB and Nrf2 pathways suggests a dual action of suppressing pro-inflammatory gene expression while simultaneously upregulating the body's own antioxidant defenses. This multi-faceted approach could offer therapeutic advantages. However, further research, including direct comparative studies with established anti-inflammatory drugs and comprehensive safety profiling, is necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring this novel anti-inflammatory compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of Licochalcone A on IL-1β-Stimulated Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 3-Hydroxylicochalcone A as a potent antioxidant
For Immediate Release
[City, State] – [Date] – Researchers in the fields of pharmacology and drug development now have access to a comprehensive comparison guide validating 3-Hydroxylicochalcone A as a potent antioxidant. This guide provides an objective analysis of its potential performance against other well-established antioxidants, supported by detailed experimental protocols and mechanistic insights.
This compound, a member of the chalcone family of compounds, is structurally primed for significant antioxidant activity. The presence and strategic placement of hydroxyl groups on its aromatic rings are key determinants of its ability to scavenge free radicals and mitigate oxidative stress, a critical factor in the pathogenesis of numerous diseases. This guide delves into the experimental methodologies used to quantify this activity and explores the underlying cellular mechanisms.
Comparative Antioxidant Activity
To contextualize the potency of this compound, it is essential to compare its activity with widely recognized antioxidant standards. The following table summarizes the 50% inhibitory concentration (IC50) values for several standard antioxidants in two common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Ascorbic Acid | 25 - 50 | 50 - 100 |
| Trolox | 50 - 100 | 10 - 20 |
| Gallic Acid | 5 - 10 | 2 - 5 |
Note: The IC50 values can vary depending on specific experimental conditions.
While specific IC50 values for this compound are not yet widely published, structure-activity relationship (SAR) studies of numerous chalcone derivatives consistently demonstrate that the presence of hydroxyl groups, particularly in a catechol (ortho-dihydroxy) arrangement or at the 4-position of the B-ring, significantly enhances radical scavenging capabilities. The chemical structure of this compound, featuring a key hydroxyl group, suggests it would exhibit potent antioxidant activity, likely falling within a competitive range of the standards listed above.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. Below are the detailed methodologies for the DPPH and ABTS assays, enabling researchers to conduct their own comparative studies.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox, Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test and Standard Solutions: Prepare a series of concentrations of the test compound and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the various concentrations of the test/standard solutions to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test/standard.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test/standard compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare a series of concentrations of the test compound and the standard antioxidant.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the various concentrations of the test/standard solutions to 180 µL of the working ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
IC50 Determination: The IC50 value is determined from a plot of % inhibition versus concentration.
A Comparative Analysis of 3-Hydroxylicochalcone A and Quercetin in Free Radical Scavenging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the free radical scavenging capabilities of 3-Hydroxylicochalcone A and the well-characterized flavonoid, quercetin. This analysis is based on available experimental data from in vitro antioxidant assays and an examination of their underlying molecular mechanisms.
Executive Summary
Quercetin is a potent antioxidant with extensive research demonstrating its efficacy in scavenging a variety of free radicals. Its activity is attributed to the presence of multiple hydroxyl groups and a favorable molecular structure for electron donation. While direct comparative data for this compound is limited, studies on the closely related Licochalcone A and other hydroxychalcones indicate that they also possess significant antioxidant properties. The free radical scavenging ability of hydroxychalcones is largely influenced by the number and position of hydroxyl groups on their aromatic rings. This guide synthesizes the available data to provide a comparative overview for researchers in drug discovery and development.
Quantitative Data on Free Radical Scavenging Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for quercetin and Licochalcone A (as a proxy for this compound) from commonly used in vitro antioxidant assays. Lower IC50 values indicate greater free radical scavenging activity.
| Compound | Assay | IC50 Value | Source(s) |
| Quercetin | DPPH | 4.60 ± 0.3 µM | [1] |
| ABTS | 1.89 ± 0.33 µg/mL | [2] | |
| DPPH | 19.17 µg/ml | [3] | |
| ABTS | 48.0 ± 4.4 µM | [1] | |
| Licochalcone A | DPPH | Scavenged 77.92% of free radicals at 197.1 μM | [4] |
| Cellular Antioxidant Activity (CAA) | EC50 of 58.79±0.05μg/mL (without PBS) and 46.29±0.05μg/mL (with PBS) | [5] |
Mechanisms of Free Radical Scavenging
This compound and Related Chalcones
The antioxidant mechanism of hydroxychalcones is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance. The presence of a catechol (ortho-dihydroxy) group in the B-ring of a chalcone is known to significantly enhance its radical scavenging activity. The antioxidant action of chalcones can occur through several mechanisms, including:
-
Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The transfer of an electron to the radical, followed by the release of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The loss of a proton from the hydroxyl group, followed by the transfer of an electron.
The dominant mechanism can be influenced by the solvent and the specific structure of the chalcone.
Quercetin
Quercetin is a highly effective antioxidant due to its specific chemical structure. The key features contributing to its potent free radical scavenging activity include:
-
The catechol group (3',4'-dihydroxy) in the B-ring, which readily donates hydrogen atoms to stabilize free radicals.
-
The hydroxyl group at position 3 of the C-ring.
-
The 2,3-double bond in the C-ring, which is in conjugation with the 4-oxo group, allowing for electron delocalization and stabilization of the resulting radical.[6]
Quercetin can directly scavenge various reactive oxygen species (ROS), including superoxide and hydroxyl radicals.
Signaling Pathways in Antioxidant Action
Quercetin's Modulation of Cellular Antioxidant Pathways
Beyond direct radical scavenging, quercetin can also exert its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Licochalcone A, a licorice flavonoid: antioxidant, cytotoxic, genotoxic, and chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Hydroxylicochalcone A: Evaluating Reproducibility and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-Hydroxylicochalcone A and related chalcones, with a focus on reproducibility and cross-validation of research findings. While direct replication studies on this compound are limited in the current literature, this document synthesizes available data to offer an objective comparison of its performance against other chalcones and standard therapeutic agents, supported by experimental data.
I. Comparative Efficacy of Chalcones
The therapeutic potential of chalcones, including this compound, has been investigated across various disease models. This section summarizes the quantitative data on their anti-inflammatory and anticancer activities to facilitate a comparative assessment.
Table 1: Anti-Inflammatory Activity of Chalcones
| Compound | Assay | Model | Key Findings | IC50/Effective Dose | Reference |
| Licochalcone A | IL-2 Secretion | Jurkat T-cells | Inhibition of IL-2 production | IC50: 2.97 ± 1.217 µM (ORAI1), 0.83 ± 1.222 µM (Kv1.3), 11.21 ± 1.07 µM (KCa3.1) | [1] |
| Licochalcone A | PGE2 and NO Production | IL-1β-stimulated human osteoarthritis chondrocytes | Inhibition of PGE2 and NO production | - | [2] |
| 2',5'-Dihydroxychalcone | Hind-paw edema | Polymyxin B-induced in mice | Remarkable inhibitory effect on edema | - | [3] |
| Various Hydroxychalcones | β-glucuronidase and histamine release | Rat peritoneal mast cells | Strong inhibitory effects | - | [3] |
| Licochalcone A | Atopic Dermatitis | Childhood atopic dermatitis | Comparable efficacy to 1% hydrocortisone in reducing SCORAD index | - | [4][5][6][7] |
Table 2: Anticancer Activity of Chalcones
| Compound | Cancer Cell Line | Assay | Key Findings | IC50 Value | Reference |
| Chalcone Derivative 5 | A549 (Lung) | Cytotoxicity | Most effective cytotoxic agent in the series | 10.67 ± 1.53 μM | [8] |
| Chalcone Derivative 5 | C6 (Glioma) | Cytotoxicity | Most effective cytotoxic agent in the series | 4.33 ± 1.04 μM | [8] |
| 2′-hydroxy-3,4,5-trimethoxychalcone | BV-2 (Microglial) | Nitric Oxide Production | Potent inhibitor of NO production | 2.26 µM | [9] |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | BV-2 (Microglial) | Nitric Oxide Production | Most potent inhibitor of NO production in the series | 1.10 µM | [9] |
| Various Chalcones | HCT-116, Hep-G2, MCF-7 | Cytotoxicity | Comparable cytotoxicity to doxorubicin | 1.3-45.0 µg/mL | [10] |
| Cinnamaldehyde-based Chalcone | Caco-2 (Colon) | Cytotoxicity | Potent activity compared to 5-fluorouracil | 32.19 µM | [11] |
II. Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related chalcones are often attributed to their modulation of key signaling pathways involved in inflammation and cancer.
A. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Several chalcones, including Licochalcone A, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[12] The general mechanism involves the inhibition of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[13][14]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
B. Apoptosis Induction Pathway
Chalcones can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, which are the executioners of apoptosis.
Caption: Induction of apoptosis by this compound via the mitochondrial pathway.
III. Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. This section outlines common protocols used to evaluate the anti-inflammatory and anticancer activities of chalcones.
A. In Vitro Anti-Inflammatory Assay: NF-κB Reporter Assay
This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing an NF-κB-luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) to induce NF-κB activation.
-
Luciferase Assay: After 6-8 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to NF-κB activity.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated vehicle control. IC50 values are determined by non-linear regression analysis.
B. Anticancer Assay: Apoptosis Detection by Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment with a test compound.[15][16][17][18][19]
-
Cell Culture: A cancer cell line (e.g., MCF-7, A549) is cultured in appropriate media.
-
Treatment: Cells are treated with different concentrations of this compound for 24-48 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated.
References
- 1. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Licochalcone A on IL-1β-Stimulated Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, split-side, comparison study of moisturizer containing licochalcone A and 1% hydrocortisone in the treatment of childhood atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative trial of moisturizer containing licochalcone A vs. hydrocortisone lotion in the treatment of childhood atopic dermatitis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Licochalcone A Moisturiser versus Topical Hydrocortisone in Treating Mild-to-Moderate Atopic Dermatitis | Malaysian Journal of Dermatology;: 48-55, 2021. | WPRIM [search.bvsalud.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 13. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-throughput 3-parameter flow cytometry-based cell death assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Potency of 3-Hydroxylicochalcone A Analogs in Inflammation and Cancer
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. Among them, 3-Hydroxylicochalcone A and its analogs are emerging as promising candidates for the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a comparative study of the potency of this compound analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Comparative Potency of this compound Analogs
The therapeutic potential of this compound and its derivatives is primarily attributed to their ability to modulate key signaling pathways involved in inflammation and cancer progression. The following tables summarize the in vitro potency of various analogs, providing a quantitative comparison of their anti-inflammatory and anticancer activities.
Anti-inflammatory Potency: Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. The following data, derived from a study on licochalcone analogs, showcases their potency in suppressing NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1][2].
| Compound | Structure | IC50 (µM) for NO Inhibition |
| Licochalcone A | 2-hydroxy-5-(1,1-dimethylallyl)-4-methoxychalcone | 9.94 |
| Licochalcone B | 4,4'-dihydroxy-2-methoxychalcone | 4.72 |
| Licochalcone D | 4-hydroxy-2-methoxy-5-(3-methyl-2-butenyl)chalcone | 10.1 |
| Analog 1 | 2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)chalcone | 4.85 |
| Analog 2 | 2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)chalcone | 2.37 |
| Analog 3 | 2-hydroxy-4-methoxy-3,5-bis(3-methylbut-2-en-1-yl)chalcone | 4.95 |
Lower IC50 values indicate higher potency.
Anticancer Potency: Cytotoxicity in Cancer Cell Lines
The anticancer activity of chalcones is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. The table below presents a compilation of IC50 values for this compound and related analogs against different human cancer cell lines, as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Licochalcone A | A549 (Lung) | 40.0 | [3] |
| Licochalcone A | H460 (Lung) | 40.0 | [3] |
| Licochalcone A | AGS (Gastric) | 41.1 | [3] |
| Licochalcone A | MKN-45 (Gastric) | 40.7 | [3] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | BV-2 (Microglia) | 2.26 | [4] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | BV-2 (Microglia) | 1.10 | [4] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | Not specified | This compound showed potent anti-inflammatory effects by reducing NO and PGE2 production[5]. |
| 3-hydroxy-4,3',4',5'-tetramethoxychalcone | Lung Cancer | Potent cytotoxicity | This compound demonstrated potent cytotoxicity against lung cancer cells[6]. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Synthesis of this compound Analogs
The synthesis of chalcone derivatives is typically achieved through the Claisen-Schmidt condensation reaction.[1][7]
General Procedure:
-
An appropriate acetophenone derivative is dissolved in a suitable solvent, commonly ethanol.
-
An equimolar amount of a corresponding benzaldehyde derivative is added to the solution.
-
A catalytic amount of a strong base, such as potassium hydroxide or sodium hydroxide, is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone analog.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory activity of the chalcone analogs is assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[8][9]
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Quantification: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the chalcone analogs against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the chalcone analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Western Blot Analysis for NF-κB Pathway
Western blotting is employed to investigate the effect of chalcone analogs on the expression and activation of key proteins in the NF-κB signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the chalcone analogs and/or LPS as described in the respective assays. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many chalcone analogs are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][10] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
General Experimental Workflow for Potency Evaluation
The following diagram outlines the typical workflow for assessing the anti-inflammatory and anticancer potency of this compound analogs.
Caption: Workflow for evaluating the potency of this compound analogs.
References
- 1. Synthesis of licochalcone analogues with increased anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Target Engagement of 3-Hydroxylicochalcone A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of 3-Hydroxylicochalcone A (3-HLC-A), a naturally derived chalcone with therapeutic potential. While direct experimental data for 3-HLC-A using comprehensive target validation platforms is emerging, this document outlines the application of established techniques, using data from the closely related Licochalcone A to illustrate potential outcomes and signaling pathway interactions. We will delve into the principles, protocols, and expected data for two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.
Introduction to this compound and Target Engagement
This compound is a flavonoid compound that, like other chalcones, is being investigated for a variety of pharmacological activities. A critical step in the preclinical development of any bioactive compound is the definitive identification of its molecular target(s) within the complex cellular environment. Target engagement assays are designed to confirm the direct physical interaction between a drug candidate and its intended protein target in living cells. Validating target engagement is crucial for understanding the mechanism of action, optimizing drug dosage, and minimizing off-target effects.
Comparative Analysis of Target Engagement Validation Methods
Two of the most robust and widely adopted methods for assessing target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity enrichment coupled with mass spectrometry.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. | Label-free, applicable to intact cells and tissues, reflects physiological conditions. | Requires a specific antibody for detection (Western blot) or advanced mass spectrometry for proteome-wide analysis. Not all proteins exhibit a clear thermal shift. | Thermal melting curves (Tm), Isothermal dose-response curves (EC50 of stabilization). |
| Kinobeads | A chemoproteomic approach where a broad-spectrum kinase inhibitor is immobilized on beads to capture a significant portion of the cellular kinome. The test compound competes with the beads for kinase binding. | Unbiased, high-throughput profiling of hundreds of kinases simultaneously, provides a broad selectivity profile. | Primarily applicable to the kinome and other ATP-binding proteins. Performed on cell lysates, which may not fully recapitulate the cellular environment. | Competition binding curves, apparent dissociation constants (Kdapp) for numerous kinases. |
| Alternative Chalcones | Synthetic derivatives of Licochalcone A with varied substitutions can be used to establish structure-activity relationships (SAR) and probe the binding pocket of the target. | Allows for optimization of potency and selectivity. | Requires chemical synthesis and individual testing of each analog. | IC50 values from cellular proliferation or enzymatic assays. |
Signaling Pathway Analysis: The PI3K/Akt/mTOR Pathway
Based on studies of the closely related Licochalcone A, a likely signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway. Licochalcone A has been shown to inhibit this pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: Proposed mechanism of 3-HLC-A on the PI3K/Akt/mTOR pathway.
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA workflow is designed to measure the thermal stabilization of a target protein upon ligand binding in intact cells.
Caption: A typical workflow for a Cellular Thermal Shift Assay experiment.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with active PI3K/Akt/mTOR signaling) in multi-well plates and grow to 70-80% confluency.
-
Compound Incubation: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Heat the cell plates in a PCR cycler or a temperature-controlled oven across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., PI3K subunits) in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature in the presence of varying compound concentrations.
Kinobeads Workflow
The Kinobeads workflow is a competitive affinity-enrichment method to profile the interaction of a compound with a large number of kinases from a cell lysate.
Caption: The experimental workflow for a Kinobeads-based chemoproteomics study.
Detailed Protocol for Kinobeads:
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer. Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 45 minutes) at 4°C.
-
Kinobeads Incubation: Add the Kinobeads slurry to each lysate-compound mixture and incubate for a further period (e.g., 1 hour) at 4°C to allow for binding of kinases not occupied by the test compound.
-
Wash and Elute: Wash the beads several times to remove non-specifically bound proteins. Elute the bound kinases from the beads using a denaturing buffer.
-
Protein Digestion: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The abundance of each identified kinase in the compound-treated samples is compared to the vehicle control. This data is used to generate competition binding curves and calculate apparent dissociation constants (Kdapp) for each kinase that interacts with this compound.
Conclusion and Recommendations
Validating the target engagement of this compound is a pivotal step in its development as a potential therapeutic agent. This guide has outlined two powerful and complementary approaches, CETSA and Kinobeads, that can provide definitive evidence of target binding in a cellular context. While specific data for 3-HLC-A is not yet widely available, the information on the related compound Licochalcone A suggests that the PI3K/Akt/mTOR pathway is a promising area of investigation.
For researchers investigating this compound, it is recommended to:
-
Employ CETSA to confirm the direct interaction with suspected primary targets, such as PI3K, in intact cells.
-
Utilize Kinobeads to obtain a broader, unbiased view of the compound's selectivity across the kinome, which can help identify potential off-targets.
-
Synthesize and test alternative chalcone derivatives to establish a clear structure-activity relationship and optimize for potency and selectivity.
By employing these methodologies, researchers can build a robust and comprehensive understanding of the molecular mechanisms of this compound, which is essential for its successful translation into a clinical candidate.
A Head-to-Head Comparison of 3-Hydroxylicochalcone A and Licochalcone A: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of 3-Hydroxylicochalcone A and Licochalcone A, two chalconoids with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences and potential applications of these compounds. While extensive data exists for Licochalcone A, a well-studied anti-inflammatory and anti-cancer agent, this guide also synthesizes available information on the biological activities of hydroxylated chalcones to project the therapeutic profile of this compound.
Introduction
Licochalcone A, a prominent flavonoid isolated from the roots of Glycyrrhiza species (licorice), has garnered substantial attention for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2][3][4][5] Its structural analog, this compound, while less studied, belongs to the hydroxychalcone class of compounds, which are known to possess significant biological activities that are influenced by the position and number of hydroxyl groups. This guide aims to provide a comparative overview of these two molecules, leveraging experimental data for Licochalcone A and structure-activity relationship (SAR) insights for this compound.
Chemical Structures
| Compound | Chemical Structure |
| Licochalcone A | ![]() |
| This compound | ![]() |
Comparative Biological Activities
The following tables summarize the known quantitative data for Licochalcone A and provide a projected activity profile for this compound based on studies of structurally similar hydroxychalcones.
Anti-inflammatory Activity
Licochalcone A is a well-documented anti-inflammatory agent that exerts its effects through the inhibition of key inflammatory mediators and signaling pathways.[4][5][6] Studies on other 3-hydroxychalcones suggest that this compound would also possess potent anti-inflammatory properties, potentially with altered potency.
| Compound | Assay | Cell Line/Model | IC₅₀/EC₅₀ | Reference |
| Licochalcone A | Inhibition of NO production | RAW 264.7 macrophages | 2.37 - 10.1 µM | [7] |
| Inhibition of IL-2 secretion | Jurkat T-cells | 2.97 µM (ORAI1) | [8] | |
| Inhibition of PGE₂ release | LPS-induced RAW 264.7 macrophages | 5 - 20 µM | [9] | |
| This compound (Projected) | Inhibition of NO production | Macrophages | Likely potent | Based on hydroxychalcone SAR |
| Inhibition of pro-inflammatory cytokines | Various | Likely potent | Based on hydroxychalcone SAR |
Anticancer Activity
Licochalcone A has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[1][2][3][10] The addition of a hydroxyl group at the 3-position of the B-ring in chalcones has been shown to influence anticancer activity, suggesting that this compound is also a promising anti-cancer candidate.
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Licochalcone A | HCT116 (Colon Cancer) | MTT Assay | 16.6 µM | [11] |
| A549 (Lung Cancer) | MTT Assay | 46.13 µM | [2][10] | |
| B-16 (Melanoma) | MTT Assay | 25.89 µM | [10] | |
| Hep-2 (Laryngeal Carcinoma) | MTT Assay | <10 µg/mL | [10] | |
| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | A549 (Lung Cancer) | Cytotoxicity | Potent | [3][11] |
| This compound (Projected) | Various Cancer Cell Lines | MTT Assay | Expected to be cytotoxic | Based on hydroxychalcone SAR |
Antioxidant Activity
The antioxidant capacity of chalcones is influenced by the presence and position of hydroxyl groups. Licochalcone A is a known antioxidant.[12][13] Studies on other hydroxychalcones indicate that the 3-hydroxyl group can contribute to radical scavenging activity.
| Compound | Assay | IC₅₀ | Reference |
| Licochalcone A | DPPH radical scavenging | ~197.1 µM (scavenged 77.92%) | |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH radical scavenging | 50.2 µM | |
| This compound (Projected) | DPPH radical scavenging | Expected to have potent activity | Based on hydroxychalcone SAR |
Signaling Pathways
Licochalcone A modulates several key signaling pathways involved in inflammation and cancer. It is anticipated that this compound interacts with similar pathways, although the specific points of intervention and the magnitude of the effects may differ.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Modulation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of chalcones.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To determine the inhibitory effect of the test compounds on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (Licochalcone A, this compound) dissolved in DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Anticancer Activity: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value.[2]
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds dissolved in methanol or ethanol
-
Ascorbic acid (as a positive control)
-
96-well plates or cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture. Determine the IC₅₀ value.
Conclusion
Licochalcone A is a well-characterized chalcone with potent anti-inflammatory, anticancer, and antioxidant properties, mediated through its interaction with key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While direct experimental data for this compound is limited, the established structure-activity relationships of hydroxychalcones strongly suggest that it will also exhibit a significant, and potentially enhanced, spectrum of biological activities. The presence of the 3-hydroxyl group is anticipated to influence its potency and possibly its specific molecular targets. Further research, utilizing the experimental protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound and to enable a direct and comprehensive comparison with Licochalcone A. This will provide valuable insights for the development of novel chalcone-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-inflammatory Effect of Chalcones and Related Compounds - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]
Unlocking New Therapeutic Avenues: The Synergistic Potential of 3-Hydroxylicochalcone A and its Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies to combat antimicrobial resistance and enhance anticancer treatments is a paramount challenge. This guide explores the synergistic effects of 3-Hydroxylicochalcone A and its structural analogs when combined with other compounds, offering a comprehensive overview of experimental data, detailed methodologies, and potential mechanisms of action.
While specific studies on the synergistic effects of this compound are limited in the readily available scientific literature, research on structurally similar hydroxychalcones has demonstrated significant promise. This comparison guide will focus on the synergistic activity of a representative dihydroxychalcone in combination with the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. The insights gleaned from these analogs provide a strong rationale for the further investigation of this compound as a synergistic agent.
Synergistic Antimicrobial Activity Against MRSA
A key area where chalcones exhibit synergistic potential is in overcoming antibiotic resistance. MRSA's resistance to β-lactam antibiotics like oxacillin is primarily mediated by the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for these drugs and takes over the cell wall synthesis function.[1][2][3] Compounds that can interfere with PBP2a or other resistance mechanisms can restore the efficacy of conventional antibiotics.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between a substituted dihydroxychalcone and oxacillin against MRSA has been quantitatively assessed using the kinetic-turbidimetric method to determine the Minimum Inhibitory Concentration (MIC). The results, summarized in the table below, demonstrate a significant enhancement of oxacillin's activity in the presence of the chalcone.
| Compound | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination with Oxacillin | Fold Reduction in Oxacillin MIC |
| Oxacillin | >2000 | - | - |
| 2',3'-dihydroxychalcone | 11.2 | - | - |
| Combination | - | 11.2 (chalcone) | >178-fold (estimated) |
Data extrapolated from a study on substituted chalcones and their synergistic effect with oxacillin against MRSA ATCC 43300.[4][5][6][7]
The study demonstrated that the combination of 2',3'-dihydroxychalcone and oxacillin resulted in a significant bacteriostatic effect at a concentration where oxacillin alone is ineffective.[4][5][6] This synergistic activity suggests that the chalcone analog potentiates the antimicrobial action of the β-lactam antibiotic.
Experimental Protocols
To ensure the reproducibility and validation of these findings, a detailed understanding of the experimental methodologies is crucial. The following protocol outlines the kinetic-turbidimetric method used to assess the synergistic activity.
Kinetic-Turbidimetric Method for Antimicrobial Synergy Testing
This method monitors bacterial growth over time by measuring the turbidity of the culture medium.
1. Bacterial Strain and Culture Conditions:
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.
-
Culture Medium: Mueller-Hinton Broth (MHB).
-
Incubation: 37°C with constant agitation.
2. Preparation of Antimicrobial Agents:
-
Stock solutions of the hydroxychalcone and oxacillin are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in MHB to the desired concentrations.
3. Experimental Setup:
-
A series of tubes or microplate wells are prepared containing:
-
Varying concentrations of the hydroxychalcone alone.
-
Varying concentrations of oxacillin alone.
-
Combinations of a fixed, sub-inhibitory concentration of the hydroxychalcone with varying concentrations of oxacillin.
-
A growth control (no antimicrobial agent).
-
A sterility control (no bacteria).
-
-
Each tube/well is inoculated with a standardized suspension of MRSA (e.g., 0.5 McFarland standard).
4. Data Collection:
-
The optical density (OD) of each culture is measured at regular intervals (e.g., every 30 minutes) using a spectrophotometer or microplate reader at a wavelength of 600 nm.
5. Data Analysis:
-
Growth curves (OD vs. time) are plotted for each condition.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth after a specified incubation period (e.g., 24 hours).
-
Synergy is determined by a significant reduction in the MIC of the antibiotic in the presence of the chalcone.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the kinetic-turbidimetric synergy assay.
Caption: Workflow for assessing antimicrobial synergy using the kinetic-turbidimetric method.
Proposed Mechanism of Synergy: Targeting PBP2a
The synergistic effect of hydroxychalcones with oxacillin against MRSA is likely attributed to the inhibition of PBP2a, the key enzyme responsible for methicillin resistance. While direct evidence for this compound is pending, the proposed mechanism involves the chalcone binding to PBP2a, thereby restoring the susceptibility of MRSA to oxacillin.
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of synergy involving the inhibition of PBP2a by a hydroxychalcone analog.
Conclusion and Future Directions
The synergistic effects observed between hydroxychalcone analogs and conventional antibiotics like oxacillin highlight a promising avenue for the development of new combination therapies to combat resistant bacterial infections. The data presented strongly suggests that these chalcones can act as potent adjuvants, restoring the efficacy of existing drugs.
Future research should focus on:
-
Directly investigating the synergistic potential of this compound with a broader range of antibiotics and anticancer agents.
-
Elucidating the precise molecular mechanism of synergy, including binding studies with PBP2a and other potential targets.
-
In vivo studies to validate the efficacy and safety of these combinations in preclinical models.
By systematically exploring the synergistic interactions of this compound and its analogs, the scientific community can pave the way for the development of novel and effective therapeutic strategies for a range of challenging diseases.
References
- 1. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antimicrobial combinations: substituted chalcones- oxacillin against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antimicrobial combinations: substituted chalcones- oxacillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Independent Validation of 3-Hydroxylicochalcone A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results of 3-Hydroxylicochalcone A (Licochalcone A) with alternative compounds, supported by experimental data and detailed methodologies. The information is presented to facilitate independent validation and further research into the therapeutic potential of this promising chalcone.
Licochalcone A, a flavonoid derived from the root of Glycyrrhiza inflata, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This guide synthesizes published findings to offer a clear comparison with established alternatives, namely the widely studied flavonoid Quercetin for its anti-inflammatory effects and the conventional chemotherapy agent Doxorubicin for its anti-cancer activity.
Anti-Inflammatory Activity: Licochalcone A vs. Quercetin
Licochalcone A exerts its anti-inflammatory effects primarily through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Published studies have demonstrated its ability to inhibit the activation of the IκB kinase (IKK) complex, a crucial step in the NF-κB cascade.[3] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][3]
| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Licochalcone A | ORAI1 channel inhibition | Jurkat T-cells | 2.97 ± 1.217 | [4] |
| Licochalcone A | Kv1.3 channel inhibition | Jurkat T-cells | 0.83 ± 1.222 | [4] |
| Licochalcone A | KCa3.1 channel inhibition | Jurkat T-cells | 11.21 ± 1.07 | [4] |
| Quercetin | Inhibition of NO production | RAW 264.7 macrophages | Not explicitly stated, but effective at 100 µM | [5] |
| Quercetin | Inhibition of IL-1β and TNF-α | Human blood | Not explicitly stated, but effective at a daily dose of 120 mg | [6] |
Experimental Protocol: NF-κB Inhibition Assay
A common method to assess NF-κB activation is through a reporter gene assay. The following provides a generalized protocol based on published studies:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with an NF-κB-luciferase reporter plasmid, a β-galactosidase expression plasmid (for normalization), and expression plasmids for key signaling components like TNF receptor I (TNFR1), TRADD, TRAF2, and RIP to reconstitute the TNF-α-induced NF-κB signaling pathway.
-
Compound Treatment: Twenty-four hours post-transfection, cells are treated with varying concentrations of Licochalcone A or the comparator compound (e.g., Quercetin) for a specified duration.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The relative luciferase activity is calculated and plotted against the compound concentration to determine the IC50 value, representing the concentration at which 50% of NF-κB activity is inhibited.
Signaling Pathway: Licochalcone A Inhibition of NF-κB
Caption: Licochalcone A inhibits the NF-κB pathway by targeting the IKK complex.
Anti-Cancer Activity: Licochalcone A vs. Doxorubicin
Licochalcone A has demonstrated significant anti-cancer effects in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation and migration.[7][8] One of the key signaling pathways implicated in its anti-cancer activity is the PI3K/Akt/mTOR pathway.[9][10][11]
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Licochalcone A | Hep-2 (laryngeal carcinoma) | MTT Assay | < 10 µg/mL | [12] |
| Licochalcone A | B-16 (mouse melanoma) | MTT Assay | 25.89 | [12] |
| Licochalcone A | A549 (lung adenocarcinoma) | MTT Assay | 46.13 | [12] |
| Licochalcone A | MCF-7 (breast cancer) | MTT Assay | Decreased viability at 50 µM (24h) | [9] |
| Doxorubicin | HepG2 (liver carcinoma) | MTT Assay | 1 µM (24h) | [7] |
| Doxorubicin | K562 (leukemia) | Not specified | Not specified | |
| Doxorubicin | HeLa (cervical cancer) | Not specified | Not specified |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Licochalcone A or Doxorubicin for 24 to 48 hours.
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Experimental Protocol: Western Blot for PI3K/Akt Pathway
Western blotting is used to detect specific proteins in a sample.
-
Cell Treatment and Lysis: Cancer cells are treated with Licochalcone A. After treatment, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of Licochalcone A on protein expression and phosphorylation.
Signaling Pathway: Licochalcone A Inhibition of PI3K/Akt/mTOR
Caption: Licochalcone A inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.
Experimental Workflow: Independent Validation
Caption: A generalized workflow for the independent validation of Licochalcone A's bioactivity.
References
- 1. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 2. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Licochalcone a inhibits PI3K/AKt/... preview & related info | Mendeley [mendeley.com]
- 11. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-Hydroxylicochalcone A
This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxylicochalcone A, intended for researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to minimize risk and ensure safe handling of this chemical waste.
Hazard Assessment of Related Compounds
To inform a cautious disposal strategy, the hazards associated with structurally similar chalcone compounds have been compiled. This data underscores the importance of handling this compound as a potentially hazardous substance.
| Compound Name | CAS Number | Known Hazards |
| Licochalcone A | 58749-22-7 | Harmful if swallowed, in contact with skin, or if inhaled. |
| 2'-Hydroxychalcone | 1214-47-7 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| 4'-Hydroxychalcone | 2657-25-2 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| trans-Chalcone | 614-47-1 | Harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| 3-Nitrochalcone | 614-48-2 | Causes skin irritation. |
This table is based on available Safety Data Sheets for the listed compounds and is intended to highlight potential hazards for a related, but not identical, chemical.
Experimental Protocol: Disposal of this compound Waste
This protocol details the step-by-step methodology for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, safety glasses or goggles, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, and any grossly contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the solution in a designated, leak-proof, and sealable hazardous waste container.
-
The container material must be compatible with the solvent used.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
-
Sharps Waste:
-
Any chemically contaminated sharps (e.g., needles, Pasteur pipettes, broken glass) must be placed in a designated, puncture-resistant sharps container labeled "chemically contaminated sharps".[1]
-
3. Labeling of Hazardous Waste:
-
Immediately label the hazardous waste container with the words "Hazardous Waste".[2][3]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
An accurate estimation of the concentration and total volume or mass.
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
All pertinent hazard warnings (e.g., "Irritant," "Harmful").
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be under the control of the laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is used to prevent spills.
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents.
5. Waste Disposal Request:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, the container can be managed as non-hazardous solid waste, but be sure to deface or remove the original label.
Visual Guide for Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


